Rocuronium
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N2O4/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35/h5,23-30,36H,1,6-21H2,2-4H3/q+1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRDKMPIGHSVRX-OOJCLDBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53N2O4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048339 | |
| Record name | Rocuronium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rocuronium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014866 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Complete, 2.84e-05 g/L | |
| Record name | Rocuronium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00728 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rocuronium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014866 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
143558-00-3, 119302-91-9 | |
| Record name | Rocuronium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143558-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rocuronium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143558003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rocuronium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00728 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rocuronium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROCURONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRE554RFEZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rocuronium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014866 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Rocuronium's Mechanism of Action at the Nicotinic Acetylcholine Receptor: A Technical Guide
Abstract: This document provides a detailed examination of the molecular interactions between the non-depolarizing neuromuscular blocking agent, rocuronium, and the nicotinic acetylcholine receptor (nAChR). It is intended for researchers, scientists, and professionals in drug development. The guide covers the fundamental principles of neuromuscular transmission, the competitive antagonistic action of this compound, quantitative binding and kinetic data, and detailed experimental protocols for studying these interactions.
Introduction to this compound
This compound bromide is a fast-onset, intermediate-duration aminosteroid non-depolarizing neuromuscular blocking agent (NMBA).[1][2] It is widely utilized in clinical anesthesia to facilitate endotracheal intubation, provide skeletal muscle relaxation during surgical procedures, and support mechanical ventilation.[1][3] Its primary pharmacological effect is achieved by interrupting the signaling process at the neuromuscular junction (NMJ).[4] Unlike depolarizing agents such as succinylcholine, this compound does not activate the nicotinic acetylcholine receptor (nAChR); instead, it acts as a competitive antagonist, preventing the endogenous neurotransmitter acetylcholine (ACh) from binding and initiating muscle contraction.[5][6][7]
The Nicotinic Acetylcholine Receptor at the Neuromuscular Junction
The nAChR is a transmembrane protein and a ligand-gated ion channel that is crucial for converting the chemical signal from a motor neuron into an electrical signal in a muscle fiber.[8] The nAChRs located at the NMJ are of the muscle type. In adults, this receptor is a heteropentamer composed of two α1 subunits, one β1, one δ, and one ε subunit, arranged around a central ion pore ((α1)₂β1δε).[8]
Under normal physiological conditions, the process of neuromuscular transmission involves:
-
An action potential arriving at the presynaptic nerve terminal triggers the influx of calcium ions.[4]
-
This influx causes vesicles containing acetylcholine (ACh) to fuse with the presynaptic membrane, releasing ACh into the synaptic cleft.[9]
-
ACh molecules diffuse across the cleft and bind to the two specific recognition sites located on the α subunits of the postsynaptic nAChR.[10]
-
The binding of ACh induces a conformational change in the receptor, opening its central ion channel.
-
This opening allows a rapid influx of sodium ions (Na+) and a smaller efflux of potassium ions (K+), leading to the depolarization of the motor end-plate.[4]
-
If this depolarization reaches a certain threshold, it generates a muscle action potential that propagates along the muscle fiber, ultimately causing muscle contraction.[1]
Core Mechanism of Action: Competitive Antagonism
This compound exerts its muscle-relaxant effect by competitively inhibiting the binding of ACh to nAChRs at the motor end-plate.[3][9][11] This mechanism can be broken down into several key aspects:
-
Competitive Binding: this compound molecules, present in the synaptic cleft after intravenous administration, compete directly with ACh for the same binding sites on the α subunits of the nAChR.[6][7] The outcome of this competition is concentration-dependent.
-
No Channel Activation: When this compound binds to the nAChR, it does not induce the necessary conformational change to open the ion channel.[12] It occupies the binding site without activating the receptor, thereby acting as a true antagonist.
-
Stabilization of the Resting State: Cryo-electron microscopy studies have revealed that this compound binding locks the receptor in a resting, non-conducting state, effectively preventing channel opening even if ACh is present.[12]
-
Prevention of Depolarization: By blocking ACh from binding and activating the nAChRs, this compound prevents the influx of sodium ions necessary for the depolarization of the motor end-plate.[3][11] Consequently, no muscle action potential is generated, and the muscle remains in a flaccid, relaxed state.[1]
-
Dose-Dependent Blockade: At lower, clinically relevant doses, this compound acts primarily as a competitive antagonist.[2] Some evidence suggests that at higher concentrations, it may also physically enter and block the open pore of the ion channel, contributing to a more profound neuromuscular blockade.[2]
The muscle nAChR possesses two distinct ligand binding sites, located at the α-δ and α-ε subunit interfaces.[10] Studies on adult mouse nAChRs have shown that this compound is not highly selective, binding to both sites, although it demonstrates a slight preference for the α-δ interface.[10]
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and relationships involved in this compound's mechanism of action.
Caption: Neuromuscular Junction Signaling Pathway.
Caption: Competitive Antagonism at the nAChR.
Quantitative Data
The interaction between this compound and the nAChR can be quantified through various pharmacodynamic and pharmacokinetic parameters.
Table 1: Pharmacodynamic Properties of this compound
| Parameter | Value | Species/Conditions | Description |
| ED95 | ~0.3 mg/kg | Human | The dose required to produce a 95% depression in the first twitch of a train-of-four (TOF) stimulation.[4] |
| IC50 | ~20 nM | Adult Mouse nAChR | The concentration of this compound that inhibits 50% of the ACh-induced current response.[10][13] |
| IC50 | 7.28 µM | Rat Orbicularis Oris | The concentration of this compound causing 50% inhibition of twitch tension in this specific muscle.[14] |
| IC50 | 6.17 µM | Rat Gastrocnemius | The concentration of this compound causing 50% inhibition of twitch tension in this specific muscle.[14] |
| Site Selectivity Ratio (Lαε/Lαδ) | 1.5 | Adult Mouse nAChR | Ratio of binding constants for the α-ε vs. α-δ binding sites, indicating low selectivity.[10] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Description |
| Onset of Action (0.6 mg/kg dose) | 1 - 2 minutes | Time to achieve suitable conditions for tracheal intubation.[2][4] |
| Onset of Action (1.0-1.2 mg/kg dose) | ~1 minute | Onset time similar to succinylcholine for rapid sequence induction.[4] |
| Duration of Action (0.6 mg/kg dose) | 20 - 35 minutes | Time from administration to recovery of twitch height to 25% of control.[2][4] |
| Volume of Distribution (Vd) | 0.25 L/kg | Reflects the distribution of the drug in the body.[15] |
| Protein Binding | ~30% | The extent to which this compound binds to plasma proteins.[15] |
| Elimination Half-life | 60 - 100 minutes | The time required for the plasma concentration of the drug to decrease by half. |
| Metabolism & Excretion | Primarily excreted unchanged in bile (~90%); minimal hepatic metabolism and some renal excretion.[2][4] |
Key Experimental Protocols
The characterization of this compound's action on the nAChR relies on specialized electrophysiological and biochemical assays.
Patch-Clamp Electrophysiology
This technique directly measures the ion flow through nAChRs in the presence and absence of this compound, providing functional data on its antagonistic properties. The whole-cell configuration is commonly used.
Objective: To determine the inhibitory concentration (IC50) of this compound on acetylcholine-evoked currents in cells expressing nAChRs.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the desired nAChR subtype (e.g., the adult muscle-type α1, β1, δ, ε subunits in HEK293 cells) or enzymatically dissociated primary cells like superior cervical ganglion (SCG) neurons.[16]
-
Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ. Fill the pipette with an intracellular solution (e.g., 130 mM KCl, 5 mM NaCl, 1 mM MgCl₂, 11 mM EGTA, 10 mM HEPES, pH 7.3).[17]
-
Seal Formation: Approach a selected cell with the micropipette under positive pressure. Upon contact, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[18]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.[19][20]
-
Voltage Clamp: Clamp the cell's membrane potential at a holding potential of -60 mV to -70 mV using a patch-clamp amplifier.[16][21]
-
ACh Application: Apply a fixed concentration of acetylcholine (e.g., 300 µM) to the cell for a short duration to evoke a maximal inward current.[13] This serves as the control response.
-
This compound Application: After a washout period, co-apply ACh with varying concentrations of this compound. To investigate its action on the closed state of the receptor, this compound can also be pre-applied before the ACh pulse.[12][16]
-
Data Acquisition and Analysis: Record the peak inward current for each concentration of this compound. Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. litfl.com [litfl.com]
- 3. This compound | C32H53N2O4+ | CID 441290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound bromide - Wikipedia [en.wikipedia.org]
- 6. openanesthesia.org [openanesthesia.org]
- 7. Neuromuscular Blockade - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 10. Site Selectivity of Competitive Antagonists for the Mouse Adult Muscle Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound bromide: Mechanism, Pharmacology, Elimination Pathways, Metabolism and Pharmacodynamics_Chemicalbook [chemicalbook.com]
- 12. Structural interplay of anesthetics and paralytics on muscle nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Differences in pharmacodynamic responses to this compound in normal or injured orbicularis oris are associated with expression of acetylcholine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reference.medscape.com [reference.medscape.com]
- 16. Competitive inhibition of the nondepolarizing muscle relaxant this compound on nicotinic acetylcholine receptor channels in the rat superior cervical ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Patch Clamp Protocol [labome.com]
- 18. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 19. Whole Cell Patch Clamp Protocol [protocols.io]
- 20. scientifica.uk.com [scientifica.uk.com]
- 21. docs.axolbio.com [docs.axolbio.com]
An In-Depth Technical Guide on the Molecular Structure and Binding Affinity of Rocuronium to nAChR Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics of the neuromuscular blocking agent rocuronium and its interaction with various nicotinic acetylcholine receptor (nAChR) subtypes. The document details its mechanism of action, binding affinities, and the experimental methodologies used to determine these interactions.
Introduction
This compound bromide is a widely used, intermediate-acting, non-depolarizing neuromuscular blocking agent.[1] It is an aminosteroid that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction.[1][2] This competitive inhibition prevents acetylcholine (ACh) from binding to its receptor, thereby blocking neuromuscular transmission and resulting in skeletal muscle relaxation.[2][3] Understanding the molecular intricacies of this compound's interaction with different nAChR subtypes is crucial for optimizing its clinical use and for the development of novel neuromuscular blocking agents with improved selectivity and side-effect profiles. This guide delves into the structural features of this compound, its binding affinity to various nAChR subtypes, and the experimental protocols employed to characterize these interactions.
Molecular Structure of this compound
This compound bromide is a monoquaternary aminosteroid derivative of vecuronium.[1] Its chemical formula is C32H53BrN2O4, with a molar mass of 609.690 g·mol−1.[1] The structure features a steroid nucleus which acts as a scaffold for the two quaternary ammonium groups.[4] A key structural feature is the presence of an allyl group and a pyrrolidine group attached to the D-ring quaternary nitrogen atom.[1] This modification was intended to make it a weaker antagonist at the neuromuscular junction compared to pancuronium.[1]
References
Rocuronium Metabolism and Active Metabolites in Research Animals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the metabolism of rocuronium and the potential for active metabolites in commonly used research animal models. It is designed to be a valuable resource for professionals involved in preclinical drug development and translational research.
Introduction
This compound bromide is a non-depolarizing neuromuscular blocking agent with a rapid onset and intermediate duration of action.[1] It is widely used in clinical practice to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery.[1] In preclinical research, this compound is a valuable tool for studies requiring controlled muscle paralysis. A thorough understanding of its metabolism and the pharmacologic activity of its metabolites in different animal species is crucial for the accurate design and interpretation of these studies.
This compound Metabolism
This compound is primarily eliminated through hepatic uptake and biliary excretion, with a smaller fraction undergoing renal clearance.[2][3] The main metabolic pathway is the hydrolysis of the acetyl group at the 17-position of the steroid nucleus, resulting in the formation of 17-desacetyl-rocuronium .[2] This metabolite is considered to be less active than the parent compound.[2] While other metabolites have been investigated, 17-desacetyl-rocuronium is the most consistently identified and characterized.
Active Metabolites and Pharmacodynamics
The primary metabolite of this compound, 17-desacetyl-rocuronium, possesses neuromuscular blocking activity, albeit significantly less potent than the parent drug.[2] Quantitative data on the in vivo potency (e.g., ED50) of 17-desacetyl-rocuronium in research animal models is limited in the available scientific literature. Most studies conclude that its contribution to the overall neuromuscular blockade is minimal, especially at clinical doses.[1][4]
Pharmacokinetics of this compound in Research Animals
The pharmacokinetic profile of this compound varies across different species. The following table summarizes key pharmacokinetic parameters for this compound in several common research animal models.
| Species | Dose | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) |
| Dog (Beagle) | 0.4 mg/kg IV | 32.3 ± 8.2 min (duration of action) | Not Reported | Not Reported |
| Cat | 0.6 mg/kg IV | 20.7 ± 5.4 min (TOF ratio 0.9) | Not Reported | Not Reported |
| Pig | 0.85 mg/kg IV loading dose | Not Reported | 2.5 mg/kg/hour (infusion rate) | Not Reported |
| Monkey (Rhesus) | 0.2 mg/kg IV | Minutes (duration of action) | Not Reported | Not Reported |
| Rat | 1.2 mg/kg IV | Faster metabolism than humans | Not Reported | Not Reported |
Note: Direct comparative pharmacokinetic studies with standardized methodologies across all species are limited. The data presented is compiled from various sources and may not be directly comparable.
Experimental Protocols
Quantification of this compound in Biological Samples
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound in plasma and other biological matrices.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add a protein precipitating agent such as chloroform and trichloroacetic acid.
-
Purification: The supernatant is further purified using methanol.
-
Reconstitution: The dried residue is reconstituted in the mobile phase for injection into the HPLC-MS/MS system.
HPLC Conditions:
-
Column: A reversed-phase column, such as an Agilent SB-C18 (150×2.1 mm, 3.5 μm), is commonly used.[5]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and organic solvents like methanol and acetonitrile.[5] A gradient elution may be employed.
-
Flow Rate: A flow rate of 0.7 mL/min is often used.[5]
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions. For this compound, a common transition is m/z 529.3 → 487.3.[5]
Assessment of Neuromuscular Blockade
Acceleromyography is a common and reliable method for quantifying the degree of neuromuscular blockade in research animals.
Principle:
Acceleromyography measures the acceleration of a muscle (e.g., the adductor pollicis in the forelimb) in response to nerve stimulation. The degree of muscle contraction is proportional to the number of functional neuromuscular junctions, which is reduced by neuromuscular blocking agents.
Procedure:
-
Anesthesia: The animal is anesthetized to a stable plane of anesthesia.
-
Electrode Placement: Stimulating electrodes are placed over a peripheral nerve, such as the ulnar nerve in dogs and monkeys or the peroneal nerve in dogs.[6][7]
-
Transducer Placement: An acceleration transducer is affixed to the corresponding muscle or digit to measure the evoked response.[6]
-
Stimulation Pattern: The Train-of-Four (TOF) stimulation pattern is most commonly used. This involves delivering four supramaximal electrical stimuli at a frequency of 2 Hz.[3]
-
Measurement: The response is quantified by the TOF ratio , which is the ratio of the amplitude of the fourth twitch (T4) to the first twitch (T1). A TOF ratio of 0.9 or greater is generally considered indicative of adequate recovery from neuromuscular blockade.[3]
Signaling Pathways and Experimental Workflows
Neuromuscular Junction Signaling and this compound's Mechanism of Action
The following diagram illustrates the key events at the neuromuscular junction and the competitive antagonism of acetylcholine receptors by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Clinical pharmacokinetics of this compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Differences between acceleromyography and electromyography during neuromuscular function monitoring in anesthetized Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and developmental history of rocuronium bromide
An In-depth Technical Guide to the Discovery and Developmental History of Rocuronium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound bromide is a non-depolarizing neuromuscular blocking agent widely utilized in clinical anesthesia to facilitate endotracheal intubation, provide skeletal muscle relaxation during surgery, and support mechanical ventilation.[1][2] Its development marked a significant advancement in neuromuscular pharmacology, offering a rapid onset of action comparable to succinylcholine but with a more favorable side-effect profile.[3][4] This technical guide provides a comprehensive overview of the discovery, developmental history, synthesis, and pharmacological profile of this compound bromide, intended for researchers, scientists, and drug development professionals.
Discovery and Developmental History
The development of this compound bromide emerged from the ongoing effort to create an ideal neuromuscular blocking agent with a rapid onset and an intermediate duration of action, minimizing cardiovascular side effects.[4] Scientists at Organon Laboratories in Scotland, who had previously developed pancuronium and vecuronium, sought to modify the aminosteroid structure to achieve these desired properties.[5]
The key scientific breakthrough was the realization that a lower potency neuromuscular blocking agent could have a faster onset of action. This is because a larger number of molecules could be administered, leading to a higher concentration gradient and faster binding to the nicotinic acetylcholine receptors at the neuromuscular junction. This compound was designed as a desacetoxy analogue of vecuronium, and with further modifications, it exhibited the desired rapid onset.[4] this compound bromide was introduced into clinical practice in 1994.
Developmental Timeline
Caption: Developmental timeline of this compound bromide.
Synthesis of this compound Bromide
The synthesis of this compound bromide has been approached through various routes, with a common strategy involving the modification of a steroid nucleus. A key intermediate in many syntheses is (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)-androstane-3,17-diol.
Representative Synthetic Scheme
Caption: A generalized synthetic pathway for this compound bromide.
Experimental Protocol: Example Synthesis Step
The following is an example of a protocol for a key step in the synthesis of a this compound bromide intermediate, based on published literature.
Reaction: Ring-opening of 2α,3α-epoxy-5α-androstan-17-one with morpholine.
Materials:
-
2α,3α-epoxy-5α-androstan-17-one
-
Morpholine
-
p-Toluenesulfonic acid (TsOH) or Zinc Chloride (ZnCl2) as a catalyst
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Dissolve 2α,3α-epoxy-5α-androstan-17-one in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add an excess of morpholine to the solution.
-
Add a catalytic amount of TsOH or ZnCl2.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2β-(4-morpholinyl)-3α-hydroxy-5α-androstan-17-one.
Mechanism of Action
This compound bromide is a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[6][7] It binds to the α-subunits of the receptor, thereby preventing the binding of acetylcholine and subsequent depolarization of the motor endplate.[7] This inhibition of neuromuscular transmission leads to skeletal muscle relaxation.
Signaling Pathway at the Neuromuscular Junction
References
- 1. WO2007033348A2 - Process for the synthesis of this compound bromide - Google Patents [patents.google.com]
- 2. The pharmacology of this compound bromide (ORG 9426) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. apsf.org [apsf.org]
- 5. A new and efficient method for the synthesis of this compound bromide [ccspublishing.org.cn]
- 6. Sugammadex - Wikipedia [en.wikipedia.org]
- 7. US7569687B2 - Processes for the synthesis of this compound bromide - Google Patents [patents.google.com]
Rocuronium's Systemic Impact: A Technical Examination Beyond Neuromuscular Blockade
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the physiological effects of the non-depolarizing neuromuscular blocking agent, rocuronium bromide, extending beyond its primary function of inducing muscle relaxation. While its efficacy in facilitating endotracheal intubation and surgical procedures is well-established, a comprehensive understanding of its broader systemic impact is crucial for optimizing patient safety and informing future drug development. This document provides a detailed review of this compound's cardiovascular, respiratory, and central nervous system effects, among others, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and processes.
Cardiovascular Effects
This compound is generally considered to have a stable cardiovascular profile, particularly when compared to other neuromuscular blocking agents like atracurium. However, subtle effects on heart rate have been observed, likely attributable to a weak vagolytic activity.
Quantitative Data: Cardiovascular Parameters
| Parameter | Dosage | Patient Population | Key Findings | Reference |
| Heart Rate (HR) | 0.6 mg/kg | 20 adult patients (ASA I-II) under vecuronium-induced paralysis | Initial increase from 66.6 to 72.1 beats/min (4 mins post-rocuronium), with a net increase of 3.3 beats/min over 10 mins (P < 0.001). | [1][2] |
| Mean Arterial Pressure (MAP) | 0.6 mg/kg | 20 adult patients (ASA I-II) under vecuronium-induced paralysis | No significant change compared to the saline group. A similar slight decrease in MAP was observed in both groups over 10 minutes (P < 0.001). | [1][2] |
| Heart Rate (HR) | 0.6 mg/kg | 10 neurosurgical patients | A slight but significant increase of 7% (P = 0.003). | [3] |
| Mean Arterial Pressure (MAP) | 0.6 mg/kg | 10 neurosurgical patients | No significant changes. | [3] |
| Cardiac Index and Stroke Volume Index | Not specified | Patients undergoing coronary artery bypass grafting | Significant increases were observed. | [4] |
| Heart Rate (HR) | Not specified | Elderly patients | No tachycardia or hypertension was reported. | [4] |
Experimental Protocols
Study on Cardiovascular Effects in Vecuronium-Paralyzed Patients [1][2]
-
Objective: To isolate the cardiovascular effects of an intubating dose of this compound, independent of hemodynamic changes related to the induction of paralysis itself.
-
Subjects: Adult patients classified as ASA physical status I-II.
-
Methodology:
-
Anesthesia was induced, and patients were first paralyzed with vecuronium to achieve neuromuscular blockade and tracheal intubation.
-
Heart rate (HR) and non-invasive mean arterial pressure (MAP) were monitored every minute.
-
Once HR and MAP stabilized (defined as <3% change over three consecutive measurements), patients were randomly assigned to receive either this compound (0.6 mg/kg, n=20) or saline (n=10).
-
HR and MAP were continuously recorded for 10 minutes following the administration of the study drug.
-
-
Data Analysis: Statistical comparisons of HR and MAP were made between the this compound and saline groups over the 10-minute observation period.
Respiratory System Effects
While this compound is administered to facilitate mechanical ventilation by relaxing respiratory muscles, some studies suggest it may have direct effects on airway smooth muscle.
Quantitative Data: Respiratory Parameters
| Parameter | Dosage | Patient Population | Key Findings | Reference |
| Forced Vital Capacity (FVC) | Clinically relevant doses | 13 pediatric patients (median age 5.25 years) | A small but significant decrease (median proportional change 0.99, P = 0.02). | [5] |
| Maximum Expiratory Flow at 10% of FVC (MEF10) | Clinically relevant doses | 13 pediatric patients (median age 5.25 years) | A significant decrease (mean proportional change 0.78 ± 0.26, P = 0.008), indicating constriction of smaller airways. In 3 of 13 patients, the decrease was ≥50%. | [5] |
| Pulmonary Vascular Resistance | Not specified | General patient population | This compound is associated with an increase in pulmonary vascular resistance. | [6] |
Experimental Protocols
Study on Lung Function in Anesthetized Children [5]
-
Objective: To evaluate the effects of this compound on lung function in pediatric patients.
-
Subjects: 13 children with a median age of 5.25 years (range 9 months to 9.9 years).
-
Methodology:
-
After induction of anesthesia, baseline lung function was assessed using forced deflation and passive deflation techniques to measure Forced Vital Capacity (FVC) and Maximum Expiratory Flow at 10% of FVC (MEF10).
-
This compound was administered at a clinically relevant dose.
-
Lung function measurements (FVC and MEF10) were repeated after the administration of this compound.
-
Albuterol was administered, and a final set of lung function measurements was taken to assess reversibility.
-
-
Data Analysis: Fractional changes from baseline values for FVC and MEF10 were calculated and analyzed using a Shapiro-Wilk test, paired t-test, and Wilcoxon rank-sum test. A change in MEF10 of >30% was considered clinically significant.
Central Nervous System Effects
This compound is a quaternary ammonium compound, which limits its ability to cross the blood-brain barrier. As such, it is generally considered to have no direct effects on the central nervous system when administered intravenously.[7][8]
Quantitative Data: CNS Parameters
| Parameter | Dosage | Patient Population | Key Findings | Reference |
| Intracranial Pressure (ICP) | 0.6 mg/kg | 10 neurosurgical patients | No significant changes. | [3] |
| Cerebral Perfusion Pressure (CPP) | 0.6 mg/kg | 10 neurosurgical patients | No significant changes. | [3] |
Experimental Protocols
Study on Intracranial and Cerebral Perfusion Pressure in Neurosurgical Patients [3]
-
Objective: To assess the effects of a single bolus dose of this compound on intracranial pressure (ICP) and cerebral perfusion pressure (CPP).
-
Subjects: 20 neurosurgical patients undergoing mechanical ventilation with continuous sedation (sufentanil and midazolam).
-
Methodology:
-
Patients were randomly assigned to receive either this compound 0.6 mg/kg (n=10) or vecuronium 0.1 mg/kg (n=10).
-
ICP, mean arterial pressure (MAP), and heart rate (HR) were continuously recorded for 15 minutes before and after the administration of the neuromuscular blocking agent.
-
Cerebral perfusion pressure (CPP) was calculated from MAP and ICP.
-
-
Data Analysis: Changes in ICP, MAP, CPP, and HR from baseline were analyzed for statistical significance.
Histamine Release and Hypersensitivity Reactions
Aminosteroid neuromuscular blocking agents like this compound are known to have a lower propensity for causing histamine release compared to benzylisoquinolinium compounds.[9] However, both non-IgE-mediated (anaphylactoid) and IgE-mediated (anaphylactic) hypersensitivity reactions can occur.
Quantitative Data: Histamine Release and Anaphylaxis
| Parameter | Dosage | Patient Population | Key Findings | Reference |
| Plasma Histamine Concentration | 0.6 mg/kg | 30 adult surgical patients | No significant changes in plasma histamine concentrations. | [10] |
| Clinical Signs of Histamine Release | 0.6 mg/kg | 30 adult surgical patients | None of the patients in the this compound group showed clinical signs of histamine release. | [10] |
| Incidence of Anaphylaxis | Not specified | General patient population | Estimated at approximately 1 in 2,500 patients. | [7] |
| Cross-Reactivity | Not specified | Patients with allergies to other neuromuscular blocking agents | Cross-sensitivity between neuromuscular blocking agents has been reported.[6][11][12] |
Experimental Protocols
Comparative Study of Histamine Release [10]
-
Objective: To compare the effects of this compound and atracurium on neuromuscular efficacy, hemodynamic changes, and plasma histamine concentration.
-
Subjects: 60 adult patients scheduled for general surgical operations.
-
Methodology:
-
Patients were randomly assigned to receive either this compound 0.6 mg/kg (n=30) or atracurium 0.5 mg/kg (n=30).
-
Venous blood samples were collected to measure histamine levels before induction, and at 1 and 3 minutes after administration of the muscle relaxant.
-
Heart rate and mean arterial blood pressure were monitored.
-
Patients were observed for clinical signs of histamine release (e.g., flushing, rash).
-
-
Data Analysis: Changes in plasma histamine concentrations and hemodynamic parameters from baseline were compared between the two groups.
Effects on Intraocular Pressure
This compound is often considered an alternative to succinylcholine in patients with open eye injuries due to its more favorable profile regarding intraocular pressure (IOP).
Quantitative Data: Intraocular Pressure
| Parameter | Dosage | Patient Population | Key Findings | Reference |
| Intraocular Pressure (IOP) | 0.9 mg/kg | 15 adult patients undergoing rapid sequence induction | IOP was significantly lower than in the succinylcholine group (mean 13.3 mmHg vs. 21.6 mmHg; P < 0.001). | [13] |
| Intraocular Pressure (IOP) | 0.6 mg/kg | 20 adult patients undergoing non-ophthalmic surgery | Did not cause a rise in IOP; in contrast, IOP never exceeded baseline values. | [14][15] |
Experimental Protocols
Comparative Study of this compound and Succinylcholine on IOP [13]
-
Objective: To compare the effects of this compound and succinylcholine on intraocular pressure (IOP) during rapid sequence induction of anesthesia.
-
Subjects: 30 adult patients.
-
Methodology:
-
This was a randomized, double-blind study.
-
Anesthesia was induced with fentanyl (2 µg/kg) and propofol.
-
Patients then received either succinylcholine 1.5 mg/kg (n=15) or this compound 0.9 mg/kg (n=15).
-
Laryngoscopy was performed 60 seconds later.
-
IOP was measured using a Keeler Pulsair air impulse tonometer before induction, immediately before intubation, and every minute for 5 minutes after intubation.
-
-
Data Analysis: The mean of two IOP readings from the right eye at each measurement time was recorded and compared between the two groups.
Effects on Autonomic Nervous System
The modest increase in heart rate sometimes observed with this compound is thought to be due to a weak vagolytic effect, suggesting some interaction with the autonomic nervous system.
Quantitative Data: Autonomic Nervous System Parameters
| Parameter | Dosage | Patient Population | Key Findings | Reference |
| Heart Rate Variability (HRV) | 2 x ED95 | Cats | No significant effect on the autonomic nervous system as assessed by HRV analysis (low-frequency and high-frequency components). | [16] |
Experimental Protocols
Assessment of Autonomic Nervous System Activity in Cats [16]
-
Objective: To investigate the effect of various non-depolarizing muscle relaxants, including this compound, on the autonomic nervous system.
-
Subjects: Cats.
-
Methodology:
-
Invasive mean arterial pressure (MAP) and heart rate (HR) were measured.
-
Heart rate variability (HRV) analysis was used to assess sympathetic (low-frequency component, LF) and parasympathetic (high-frequency component, HF) nervous system function.
-
This compound was administered at a dose of 2 x ED95.
-
Changes in MAP, HR, LF, and HF were measured.
-
-
Data Analysis: Comparisons of the measured parameters were made before and after drug administration.
Effects in Special Patient Populations
The physiological effects of this compound can be altered in patients with certain comorbidities, such as renal or hepatic impairment.
Renal Impairment
The duration of action of this compound may be prolonged in patients with end-stage renal failure.[17][18] This is likely due to a decreased clearance of the drug.[17][18][19] A retrospective study indicated that in patients with chronic kidney disease, the use of this compound (with sugammadex for reversal) was associated with higher rates of cardiopulmonary complications compared to cisatracurium (with neostigmine).[20]
Hepatic Impairment
In patients with liver disease, the duration of action of this compound is consistently prolonged.[21]
Signaling Pathways and Mechanisms of Action
Caption: Signaling pathways of this compound's effects.
Experimental Workflow for Investigating Cardiovascular Effects
Caption: Experimental workflow for cardiovascular assessment.
References
- 1. Cardiovascular effects of an intubating dose of this compound 0.6 mg kg-1 in anaesthetized patients, paralysed with vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of this compound and vecuronium on intracranial pressure, mean arterial pressure and heart rate in neurosurgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Cardiac Effects of Pancuronium, this compound, Vecuronium, and Mivacurium on the Isolated Rat Atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of cisatracurium and this compound on lung function in anesthetized children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: Muscle Relaxant Uses, Side Effects, Dosage [medicinenet.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound bromide - Wikipedia [en.wikipedia.org]
- 9. Histamine release during treatment with this compound (Esmeron) and suxamethonium [svelic.se]
- 10. Neuromuscular efficacy and histamine-release hemodynamic changes produced by this compound versus atracurium: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anaphylaxis with angioedema by this compound during induction of general anesthesia -A case report- - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Severe anaphylactic reactions after administration of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound compared with succinylcholine on intraocular pressure during rapid sequence induction of anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of this compound on intraocular pressure: a comparison with succinylcholine | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 15. researchgate.net [researchgate.net]
- 16. [Effect of non-depolarizing muscle relaxants on autonomic nervous system activity--assessment by heart rate variability analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and pharmacodynamics of this compound in patients with and without renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and pharmacodynamics of this compound in patients with and without renal failure | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 19. ekja.org [ekja.org]
- 20. nysora.com [nysora.com]
- 21. Alterations in the Effect of this compound in Patients with Renal Failure or Liver Disease Who Underwent Transplantation Surgery [jstage.jst.go.jp]
Methodological & Application
Application Notes and Protocols for the Use of Rocuronium in High-Resolution Animal Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of rocuronium, a non-depolarizing neuromuscular blocking agent, to achieve complete animal immobilization essential for high-resolution in vivo imaging studies such as magnetic resonance imaging (MRI), computed tomography (CT), and positron emission tomography (PET).
Introduction
Motion artifacts are a significant challenge in high-resolution in vivo imaging of small animals, compromising image quality and data accuracy. Anesthetic agents alone may not provide sufficient immobilization, especially for long-duration scans. This compound bromide, by competitively blocking acetylcholine receptors at the neuromuscular junction, induces profound and reversible muscle paralysis, thereby eliminating motion artifacts and enabling the acquisition of high-quality images.[1][2] This document outlines detailed protocols for the safe and effective use of this compound in conjunction with general anesthesia for various animal models.
Mechanism of Action
This compound is an aminosteroid non-depolarizing neuromuscular blocker.[3] It acts as a competitive antagonist to nicotinic acetylcholine receptors at the motor end-plate of the neuromuscular junction. By preventing acetylcholine from binding to these receptors, this compound inhibits depolarization of the muscle cell membrane, leading to muscle relaxation and paralysis. This action is dose-dependent and reversible.
References
Application Notes and Protocols for Rocuronium Administration in Ex Vivo Muscle Contractility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed guide for the administration and evaluation of the nondepolarizing neuromuscular blocking agent, rocuronium, in ex vivo muscle contractility assays. The protocols outlined are designed to ensure reproducible and accurate assessment of the pharmacodynamic properties of this compound on isolated skeletal muscle preparations. The primary application is to characterize the potency, onset, and duration of action of this compound, making these assays invaluable for preclinical drug development and physiological research.
This compound acts as a competitive antagonist to acetylcholine at the nicotinic receptors on the motor endplate, preventing depolarization and subsequent muscle contraction.[1][2] Ex vivo preparations, such as the phrenic nerve-hemidiaphragm, offer a controlled environment to study these effects without the complexities of systemic circulation and metabolism.[3][4]
Data Presentation: this compound Pharmacodynamics Ex Vivo
The following table summarizes key quantitative data for this compound from various ex vivo muscle contractility studies. These values can serve as a reference for experimental design and data comparison.
| Parameter | Muscle Preparation | Species | This compound Concentration/Dose | Observation | Reference |
| IC50 | Orbicularis Oris | Rat | 7.28 µmol/L | Significantly larger than for gastrocnemius. | [5] |
| IC50 | Gastrocnemius | Rat | 6.17 µmol/L | --- | [5] |
| Concentration Range | Orbicularis Oris | Rat | 0.01 - 40 µmol/L | Used to generate dose-response curves. | [5] |
| ED95 | Human | In vivo data | ~0.3 mg/kg | 95% depression of twitch height. | [6] |
| Intubating Dose | Human | In vivo data | 0.6 - 1.2 mg/kg | Provides conditions for tracheal intubation. | [6][7] |
| Onset of Action | Human (Young Adults) | In vivo data | 0.6 mg/kg | Median 90 seconds | [8] |
| Duration of Action | Human (Young Adults) | In vivo data | 0.6 mg/kg | Median 53 minutes to TOF ratio >0.9 | [8] |
Experimental Protocols
Protocol 1: Preparation of the Rat Phrenic Nerve-Hemidiaphragm
This protocol describes the dissection and mounting of the rat phrenic nerve-hemidiaphragm preparation, a classic model for studying neuromuscular transmission.[3][4]
Materials:
-
Male Wistar rat (200-250 g)
-
Krebs-Ringer solution (see composition below)
-
Dissection tools (scissors, forceps)
-
Organ bath with stimulating electrodes and a force transducer
-
Carbogen gas (95% O₂, 5% CO₂)
Krebs-Ringer Solution Composition:
| Component | Concentration (mM) |
| NaCl | 133 |
| KCl | 4.9 |
| CaCl₂ | 1.8 |
| NaHCO₃ | 11.9 |
| NaH₂PO₄ | 0.7 |
| Glucose | 11 |
Bubble with Carbogen gas and maintain at 37°C.[9]
Procedure:
-
Euthanize the rat via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Rapidly perform a thoracotomy to expose the diaphragm.
-
Carefully dissect one hemidiaphragm with the phrenic nerve attached. A section of the rib cage should be left attached to the diaphragm for mounting.
-
Immediately place the preparation in a petri dish containing chilled, oxygenated Krebs-Ringer solution.
-
Mount the preparation in the organ bath. Secure the rib cage section to a fixed hook and tie the central tendon to a force-displacement transducer.
-
Position the phrenic nerve on a bipolar platinum electrode for stimulation.
-
Allow the preparation to equilibrate for at least 30 minutes in the organ bath, continuously superfused with oxygenated Krebs-Ringer solution at 37°C.
Protocol 2: this compound Administration and Muscle Contractility Measurement
This protocol details the administration of this compound and the subsequent measurement of its effect on muscle contractility.
Materials:
-
Mounted phrenic nerve-hemidiaphragm preparation
-
This compound bromide stock solution
-
Data acquisition system connected to the force transducer
-
Nerve stimulator
Procedure:
-
Baseline Contractions:
-
Set the nerve stimulator to deliver supramaximal single twitch stimuli (e.g., 0.1 Hz frequency, 0.2 ms pulse width, 5V).[3]
-
Record baseline twitch tension for a stable period (e.g., 10-15 minutes).
-
-
This compound Administration:
-
Prepare a series of this compound dilutions from the stock solution in Krebs-Ringer solution.
-
For a dose-response curve, add this compound to the organ bath in a cumulative manner, allowing the response to stabilize at each concentration before adding the next. A typical concentration range to explore would be from 0.1 µM to 100 µM.[5]
-
For single-dose experiments to determine onset and duration, add a single, effective concentration of this compound to the bath.
-
-
Data Acquisition:
-
Continuously record the twitch tension throughout the experiment.
-
The onset of action is defined as the time from this compound administration to the maximum reduction in twitch height.
-
The duration of action can be defined as the time from administration until the twitch height recovers to a certain percentage (e.g., 25%, 75%, or 90%) of the baseline.
-
-
Washout:
-
After the experiment, perfuse the organ bath with fresh Krebs-Ringer solution to wash out the this compound and observe the recovery of muscle function.
-
Visualizations
Caption: Workflow for this compound testing in an ex vivo muscle assay.
Caption: this compound competitively blocks acetylcholine at the neuromuscular junction.
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mouse Phrenic Nerve Hemidiaphragm Assay (MPN) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in pharmacodynamic responses to this compound in normal or injured orbicularis oris are associated with expression of acetylcholine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Onset time and duration of action of this compound 0.6 mg/kg in patients above 80 years of age: A comparison with young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of rocuronium in studies of synaptic transmission at the neuromuscular junction
Application Notes: Rocuronium in Neuromuscular Junction Studies
Introduction
This compound bromide is a monoquaternary aminosteroid compound widely utilized as a non-depolarizing neuromuscular blocking agent (NMBA) in clinical anesthesia.[1][2] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the postsynaptic membrane of the neuromuscular junction (NMJ).[1][2][3][4] By binding to these receptors, this compound prevents acetylcholine (ACh) from initiating the depolarization of the motor end-plate, thereby inhibiting muscle contraction.[2][3][4] This property, combined with its rapid onset and intermediate duration of action, makes this compound an invaluable tool for researchers studying synaptic transmission and neuromuscular function.[1][3][4]
Beyond its postsynaptic effects, studies have indicated that this compound can also exert presynaptic actions, inhibiting the release of acetylcholine from motor nerve terminals, which contributes to the phenomenon of "tetanic fade".[5][6] This dual action allows for the investigation of both pre- and postsynaptic mechanisms of neuromuscular transmission. These application notes provide an overview of this compound's use in research, summarizing key quantitative data and detailing experimental protocols for its application in studying the neuromuscular junction.
Mechanism of Action at the Neuromuscular Junction
Under normal physiological conditions, the arrival of an action potential at the presynaptic nerve terminal triggers the influx of calcium ions and the subsequent release of ACh into the synaptic cleft.[7] ACh then binds to nAChRs on the highly folded postsynaptic membrane, causing a conformational change that opens the ion channel.[2][7] This allows for the influx of sodium ions, leading to depolarization of the end-plate (end-plate potential), which, upon reaching a threshold, generates a muscle action potential and triggers contraction.[7]
This compound, as a competitive antagonist, binds to the same nAChRs as acetylcholine but does not activate them.[2][4] By occupying the receptor sites, it reduces the number of receptors available for ACh to bind, thereby preventing the generation of an end-plate potential and subsequent muscle contraction.[3][4] This blockade can be overcome by increasing the concentration of ACh in the synaptic cleft, for example, through the administration of acetylcholinesterase inhibitors like neostigmine.[3][7] Some evidence also suggests that this compound may have presynaptic inhibitory effects on neuronal nAChRs, affecting ACh release.[6]
Quantitative Data Summary
The potency and effects of this compound have been quantified in numerous studies across different species and experimental conditions. This data is crucial for designing experiments and interpreting results.
Table 1: Dose-Response Relationships of this compound
| Species/Tissue | Parameter | Value (mean ± SD) | Anesthesia/Conditions | Reference |
| Human (Male) | ED₅₀ | 178.4 ± 53.7 µg/kg | Thiopental, Nitrous Oxide, Fentanyl | [8] |
| Human (Male) | ED₉₅ | 386.2 ± 113.4 µg/kg | Thiopental, Nitrous Oxide, Fentanyl | [8] |
| Human (Female) | ED₅₀ | 128.8 ± 42.5 µg/kg | Thiopental, Nitrous Oxide, Fentanyl | [8] |
| Human (Female) | ED₉₅ | 274.4 ± 59.4 µg/kg | Thiopental, Nitrous Oxide, Fentanyl | [8] |
| Human (Diaphragm) | ED₅₀ | 0.26 ± 0.07 mg/kg | Thiopental, Fentanyl, Nitrous Oxide | [9] |
| Human (Diaphragm) | ED₉₅ | 0.50 ± 0.20 mg/kg | Thiopental, Fentanyl, Nitrous Oxide | [9] |
| Human (Adductor Pollicis) | ED₅₀ | 0.14 ± 0.05 mg/kg | Thiopental, Fentanyl, Nitrous Oxide | [9] |
| Human (Adductor Pollicis) | ED₉₅ | 0.24 ± 0.04 mg/kg | Thiopental, Fentanyl, Nitrous Oxide | [9] |
| Rabbit | ED₅₀ | 64.1 ± 7.8 µg/kg | Thiopental Sodium | [10] |
ED₅₀/ED₉₅: Effective dose required to produce 50%/95% depression of twitch height.
Table 2: Pharmacodynamic Properties of this compound in Humans
| Dose | Parameter | Muscle | Value (mean ± SD) | Anesthesia/Conditions | Reference |
| 400 µg/kg | Clinical Duration | Not specified (Male) | 12.5 ± 4.9 min | Thiopental, Nitrous Oxide, Fentanyl | [8] |
| 400 µg/kg | Clinical Duration | Not specified (Female) | 18.5 ± 5.3 min | Thiopental, Nitrous Oxide, Fentanyl | [8] |
| 0.6 mg/kg | Onset Time | Adductor Pollicis | 80 ± 20 s | Thiopental, Fentanyl, Nitrous Oxide | [9] |
| 0.6 mg/kg | Onset Time | Diaphragm | 120 ± 62 s | Thiopental, Fentanyl, Nitrous Oxide | [9] |
| 0.6 mg/kg | Recovery to 25% T1 | Adductor Pollicis | 40 ± 13 min | Thiopental, Fentanyl, Nitrous Oxide | [9] |
| 0.6 mg/kg | Recovery to 25% T1 | Diaphragm | 23 ± 9 min | Thiopental, Fentanyl, Nitrous Oxide | [9] |
| 0.6 mg/kg | Recovery to TOF 0.9 | Adductor Pollicis | 74.8 ± 29.9 min | Propofol-Remifentanil (TIVA) | [11] |
| 0.6 mg/kg | Recovery to TOF 0.9 | Adductor Pollicis | 110.2 ± 43.5 min | Sevoflurane-Remifentanil | [11] |
Clinical Duration: Time from drug administration to 25% recovery of twitch height. Onset Time: Time to maximal effect. T1: First twitch of Train-of-Four.
Experimental Protocols
Protocol 1: Ex Vivo Phrenic Nerve-Hemidiaphragm Preparation for Dose-Response Analysis
This protocol is adapted from methodologies used to study the effects of NMBAs on muscle contractility.[12][13] It allows for the determination of dose-response curves (e.g., ED₅₀, ED₉₅) in a controlled ex vivo environment.
1. Materials and Reagents:
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
This compound bromide stock solution.
-
Adult Sprague-Dawley rats or mice.
-
Dissection tools, organ bath (10-20 mL), force-displacement transducer, stimulator, data acquisition system.
2. Procedure:
-
Tissue Dissection: Humanely euthanize the animal. Isolate the phrenic nerve and a section of the hemidiaphragm muscle.
-
Mounting: Mount the hemidiaphragm in the organ bath containing Krebs-Henseleit solution maintained at 32-37°C. Attach the muscular part to a fixed hook at the bottom and the central tendon to the force transducer.
-
Stimulation: Place the phrenic nerve on a bipolar platinum electrode. Apply supramaximal stimuli (e.g., 0.1-0.2 Hz frequency, 0.2 ms duration) to elicit consistent twitch contractions.
-
Equilibration: Allow the preparation to equilibrate for at least 30-60 minutes, ensuring a stable baseline twitch tension.
-
Cumulative Dosing:
-
Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps.
-
Allow the effect of each concentration to reach a plateau (typically 5-10 minutes) before adding the next dose.
-
Record the percentage inhibition of the baseline twitch height for each concentration.
-
-
Data Analysis:
-
Plot the percentage inhibition of twitch tension against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ and EC₉₅ values.
-
Protocol 2: Electrophysiological Recording of nAChR Currents
This protocol uses patch-clamp techniques on isolated neurons or cell lines expressing nAChRs to study the direct inhibitory effects of this compound on receptor channel function.[14]
1. Materials and Reagents:
-
Enzymatically dissociated neurons (e.g., from rat superior cervical ganglia) or a cell line expressing nAChRs (e.g., TE671).[14][15]
-
External and internal patch-clamp solutions.
-
Acetylcholine (agonist).
-
This compound bromide.
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system).
2. Procedure:
-
Cell Preparation: Prepare a culture dish with dissociated neurons or cultured cells.
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp configuration on a selected cell.
-
Hold the membrane potential at a negative value (e.g., -60 mV).
-
-
Agonist Application:
-
Apply a known concentration of acetylcholine (e.g., via a rapid perfusion system) to elicit an inward current through the nAChRs. Record this as the control response.
-
-
This compound Application:
-
Co-application: Apply ACh together with varying concentrations of this compound to assess competitive inhibition.
-
Pre-application: Apply this compound for a short period before the application of ACh to investigate its effect on the closed state of the receptor channels.[14]
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-evoked currents in the absence and presence of this compound.
-
Calculate the percentage inhibition for each this compound concentration.
-
Construct a concentration-inhibition curve to determine the IC₅₀ of this compound.
-
Analyze changes in current kinetics (e.g., desensitization rate) to further characterize the inhibitory mechanism.
-
Protocol 3: Assessment of Presynaptic Effects on Acetylcholine Release
This protocol measures the effect of this compound on the release of neurotransmitters from motor nerve terminals, often using a radiolabeled tracer.[6]
1. Materials and Reagents:
-
Mouse or rat hemidiaphragm preparation.
-
Physiological buffer (e.g., Krebs solution).
-
[³H]choline (for radiolabeling ACh).
-
Hemicholinium-3 (to prevent choline reuptake).
-
Scintillation fluid and counter.
-
Stimulator.
2. Procedure:
-
Loading with [³H]choline: Incubate the hemidiaphragm preparation in buffer containing [³H]choline to allow nerve terminals to synthesize and store [³H]acetylcholine.
-
Washout: Transfer the preparation to a flow-through chamber and perfuse with a standard buffer containing hemicholinium-3 to remove excess radiolabel. Collect perfusate fractions at regular intervals (e.g., every 2-5 minutes).
-
Stimulation Periods:
-
S1 (Control): After establishing a stable baseline of resting [³H]ACh outflow, apply electrical stimulation to the phrenic nerve (e.g., 1-5 Hz for 1-2 minutes) to evoke neurotransmitter release.
-
Incubation: Add this compound to the perfusion buffer and allow it to incubate with the tissue.
-
S2 (Treatment): Apply a second identical period of electrical stimulation in the presence of this compound.
-
-
Sample Analysis: Measure the radioactivity in each collected fraction using liquid scintillation counting.
-
Data Analysis:
-
Calculate the fractional release of [³H]ACh for each stimulation period (S1 and S2).
-
Express the effect of this compound as the ratio of the release during S2 to the release during S1 (S2/S1 ratio).
-
A ratio of <1 indicates that this compound inhibits presynaptic ACh release.
-
References
- 1. This compound bromide - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound bromide: Mechanism, Pharmacology, Elimination Pathways, Metabolism and Pharmacodynamics_Chemicalbook [chemicalbook.com]
- 5. Effect of this compound on the level and mode of pre-synaptic acetylcholine release by facial and somatic nerves, and changes following facial nerve injury in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Presynaptic inhibitory effects of this compound and SZ1677 on [3H]acetylcholine release from the mouse hemidiaphragm preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Dose-response and time course of effect of this compound in male and female anesthetized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuromuscular effects of this compound on the diaphragm and adductor pollicis muscles in anesthetized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced neuromuscular block after long pretreatment of clonidine in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of presynaptic muscarinic cholinoreceptor blockade on neuromuscular transmission as assessed by the train‐of‐four and the tetanic fade response to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotinic acetylcholine receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Competitive inhibition of the nondepolarizing muscle relaxant this compound on nicotinic acetylcholine receptor channels in the rat superior cervical ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Application Notes and Protocols for the Quantification of Rocuronium and its Metabolites in Plasma using HPLC-based Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of the neuromuscular blocking agent rocuronium and its primary metabolites, 17-desacetyl-rocuronium and N-desallyl-rocuronium, in plasma samples. The protocols are based on High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) or fluorescence detection, offering high sensitivity and selectivity for pharmacokinetic and toxicokinetic studies.
Introduction
This compound is a widely used, rapid-onset, intermediate-duration, non-depolarizing neuromuscular blocking agent. Monitoring its plasma concentrations, along with its metabolites, is crucial for understanding its pharmacokinetic profile, ensuring patient safety, and for drug development purposes. This compound is primarily eliminated via the liver, where it undergoes metabolism to a less active metabolite, 17-desacetyl-rocuronium.[1][2] Another putative metabolite is the N-desallyl derivative. This document outlines two validated HPLC-based methods for the simultaneous quantification of this compound and its metabolites in plasma.
Metabolic Pathway of this compound
This compound undergoes biotransformation in the liver. The primary metabolic pathway is the deacetylation at the C17 position, resulting in the formation of 17-desacetyl-rocuronium. A secondary potential metabolic route involves the removal of the allyl group from the quaternary nitrogen, leading to the formation of N-desallyl-rocuronium.
This compound Metabolic Pathway
Method 1: LC-MS/MS for the Quantification of this compound
This method describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the determination of this compound in human plasma. This method is ideal for clinical pharmacokinetic studies due to its high sensitivity and specificity.
Experimental Workflow
LC-MS/MS Workflow for this compound
Detailed Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add the internal standard (IS), verapamil.
-
Acidify the plasma to pH 3.
-
Perform liquid-liquid extraction using dichloromethane.[3]
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity or equivalent.
-
Column: Endcapped C18 column (e.g., 50 x 2.1 mm, 3.5 µm).[3]
-
Mobile Phase: A mixture of water, acetonitrile, and trifluoroacetic acid (50:50:0.1, v/v/v).[3]
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: m/z 529.3 → 487.3
-
Verapamil (IS): Appropriate transition for the chosen IS.
-
4. Method Validation Parameters
The following table summarizes the quantitative data for a representative LC-MS/MS method for this compound.
| Parameter | Result |
| Linearity Range | 5 - 3000 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[3] |
| Intra-assay Precision (%RSD) | ≤ 14.2%[3] |
| Inter-assay Precision (%RSD) | ≤ 14.2%[3] |
| Accuracy (%RE) | ≤ 10.1%[3] |
| Extraction Recovery | 92.0 - 92.6%[4] |
Method 2: HPLC with Fluorescence Detection for this compound and its Metabolites
This method allows for the simultaneous quantification of this compound and its putative metabolites, 17-desacetyl-rocuronium and N-desallyl-rocuronium, using HPLC with post-column fluorescence detection.
Experimental Workflow
HPLC-Fluorescence Workflow
Detailed Protocol
1. Sample Preparation (Ion-Pair Extraction)
-
To a plasma sample, add the internal standard.
-
Mix with a KI-glycine buffer.
-
Extract the analytes with dichloromethane.
-
Evaporate the organic solvent.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a fluorescence detector.
-
Column: Reversed-phase HPLC column.
-
Mobile Phase: Aqueous buffer-dioxane (84:16, v/v).
-
Post-Column Extraction: The eluent is extracted with dichloroethane before entering the detector.
3. Fluorescence Detection
-
Excitation Wavelength: 385 nm.
-
Emission Wavelength: 452 nm.
4. Method Validation Parameters
The following table summarizes the quantitative data for the simultaneous determination of this compound and its metabolites by HPLC with fluorescence detection.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
| This compound | 25 - 1000 | 10 | 6.8% | Not Reported |
| 17-desacetyl-rocuronium | Not Reported | 20 | 6.8% | Not Reported |
| N-desallyl-rocuronium | Not Reported | 20 | 5.9% | Not Reported |
Data adapted from a method developed for vecuronium and validated for this compound and its metabolites.
Conclusion
The presented HPLC-based methods provide robust and reliable tools for the quantification of this compound and its metabolites in plasma samples. The choice of method will depend on the specific requirements of the study, with LC-MS/MS offering higher sensitivity for the parent drug and the HPLC-fluorescence method providing a means for the simultaneous analysis of the parent drug and its metabolites. Proper validation of these methods is essential to ensure accurate and precise results for pharmacokinetic and other related studies.
References
- 1. This compound | C32H53N2O4+ | CID 441290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analysis of this compound in human plasma by liquid chromatography-tandem mass spectrometry with application in clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Strategies for Reversing Rocuronium-Induced Paralysis with Sugammadex in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sugammadex to reverse rocuronium-induced neuromuscular blockade in preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Incomplete or delayed reversal of neuromuscular blockade | Inadequate Sugammadex Dose: The dose of sugammadex may be insufficient to encapsulate all free this compound molecules. Animal metabolism can differ from humans, potentially requiring dose adjustments. | Dose Adjustment: Ensure the sugammadex dose is appropriate for the animal model and the level of neuromuscular blockade. For deep block (no response to Train-of-Four [TOF] stimulation), a higher dose of sugammadex (e.g., 4 mg/kg or more) may be necessary. In rats, for example, a higher initial dose of this compound is often needed to achieve adequate blockade, which may necessitate a correspondingly higher reversal dose. Quantitative Monitoring: Utilize quantitative neuromuscular monitoring, such as acceleromyography, to accurately assess the depth of blockade (e.g., TOF count) before and after sugammadex administration to confirm full reversal (TOF ratio ≥ 0.9). |
| Recurarization (Recurrence of Blockade): Redistribution of this compound from peripheral tissues back into the central compartment after initial reversal by an insufficient dose of sugammadex.[1] | Ensure Adequate Initial Dose: Administer a sufficient initial dose of sugammadex to account for this compound in both the plasma and peripheral tissues. Continuous Monitoring: Continue to monitor neuromuscular function for a period after initial reversal to detect any signs of recurarization, especially when using minimal effective doses. | |
| Drug Interaction: Certain drugs may interfere with the action of sugammadex. Although less common in preclinical settings, concomitant administration of compounds that displace this compound from the sugammadex complex could theoretically reduce its efficacy. | Review Concomitant Medications: Carefully review all compounds administered to the animal. If a novel compound is being tested, consider a preliminary in vitro study to assess its interaction with the sugammadex-rocuronium complex. | |
| Unexpected Cardiovascular Effects (e.g., Bradycardia, Hypotension) | Direct Effect of Sugammadex: Although rare, marked bradycardia and hypotension have been reported within minutes of sugammadex administration in some preclinical and clinical cases.[2][3] | Hemodynamic Monitoring: Continuously monitor heart rate and blood pressure during and after sugammadex administration. Pre-treatment/Contingency: Be prepared to administer anticholinergic agents (e.g., atropine) or vasopressors if clinically significant bradycardia or hypotension occurs. |
| Anesthetic Depth: Changes in anesthetic depth can influence cardiovascular parameters independently of sugammadex. | Maintain Stable Anesthesia: Ensure a stable plane of anesthesia throughout the experiment, especially during the reversal phase. | |
| Difficulty in Re-establishing Neuromuscular Blockade After Sugammadex Administration | Presence of Free Sugammadex: Free sugammadex in the plasma will immediately encapsulate newly administered this compound, reducing its efficacy. | Use of an Alternative Neuromuscular Blocking Agent: If rapid re-paralysis is required, consider using a non-steroidal neuromuscular blocking agent, such as a benzylisoquinolinium compound (e.g., atracurium, cisatracurium), as sugammadex does not bind to these agents.[4] Increased Dose of this compound and Time Delay: If this compound must be used, a significantly higher dose will be required. The necessary dose and the onset time will depend on the dose of sugammadex used and the time elapsed since its administration. A waiting period of several hours may be necessary before a standard dose of this compound will be effective.[5] |
| Variability in Response Across Animals | Species-Specific Pharmacokinetics/Pharmacodynamics: Different animal species metabolize and respond to this compound and sugammadex differently. | Species-Specific Dosing Regimens: Use dosing regimens that have been validated for your specific animal model. For example, dogs may require different dosing than rodents. Pilot Studies: Conduct pilot studies to determine the optimal dose-response relationship for both this compound and sugammadex in your chosen species and strain. |
| Physiological State of the Animal: Factors such as body temperature, acid-base balance, and hydration status can influence the effects of neuromuscular blocking and reversal agents. | Maintain Homeostasis: Ensure the animal's physiological parameters are within the normal range throughout the experiment. Hypothermia, for instance, can potentiate the effects of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of sugammadex?
A1: Sugammadex is a modified gamma-cyclodextrin that acts as a selective relaxant binding agent. It encapsulates the steroidal neuromuscular blocking agent this compound in the plasma with a very high affinity. This 1:1 binding creates a concentration gradient that draws this compound away from the neuromuscular junction, leading to a rapid reversal of muscle paralysis.[6]
Q2: How do I determine the correct dose of sugammadex for my preclinical model?
A2: The dose of sugammadex is dependent on the depth of neuromuscular blockade. It is crucial to use a neuromuscular monitor to assess the Train-of-Four (TOF) count.
-
Moderate Blockade (TOF count of 2 or more): A dose of 2 mg/kg of sugammadex is generally recommended.[7]
-
Deep Blockade (Post-tetanic count of 1-2, no response to TOF): A dose of 4 mg/kg of sugammadex is typically required.[7]
-
Immediate Reversal: For immediate reversal after a high dose of this compound (e.g., 1.2 mg/kg), 16 mg/kg of sugammadex may be used.[8] It is important to note that these are general guidelines, and optimal doses may vary between species. Pilot studies are recommended to establish the ideal dosing for your specific animal model.
Q3: What are the key parameters to monitor during a this compound-sugammadex experiment?
A3: Continuous monitoring is essential for a successful and ethical experiment. Key parameters include:
-
Neuromuscular Function: Use a peripheral nerve stimulator to monitor the TOF ratio. A TOF ratio of ≥ 0.9 indicates adequate recovery of neuromuscular function.[9]
-
Cardiovascular Parameters: Monitor heart rate, blood pressure, and electrocardiogram (ECG) for any adverse effects.[3]
-
Respiratory Function: If the animal is allowed to breathe spontaneously after reversal, monitor respiratory rate, tidal volume, and oxygen saturation.
-
Anesthetic Depth: Maintain an adequate and stable level of anesthesia throughout the procedure.
Q4: Can I re-administer this compound after giving sugammadex?
A4: Re-administration of this compound after sugammadex is challenging due to the presence of free sugammadex which will bind the new dose of this compound. If re-paralysis is necessary, the options are:
-
Use a non-steroidal neuromuscular blocking agent that does not interact with sugammadex.[4]
-
Administer a significantly larger dose of this compound. The required dose and the time to onset will depend on the initial sugammadex dose and the time elapsed.[5]
-
Wait for a sufficient period for sugammadex to be cleared from the system. The half-life of sugammadex is approximately 2 hours in animals with normal renal function.[10]
Q5: Are there any known drug interactions with sugammadex in a preclinical setting?
A5: While comprehensive preclinical drug interaction studies are extensive, some key points to consider are:
-
Steroidal compounds: Due to its structure, sugammadex has the potential to interact with other steroidal molecules, though its affinity for this compound is significantly higher.
-
Anticoagulants: Some in vitro studies have shown that sugammadex can prolong clotting times (aPTT and PT), especially when combined with anticoagulants like heparin or warfarin. However, the clinical significance of this in vivo is still being evaluated.[11]
-
Physical Incompatibility: Sugammadex should not be mixed in the same line with verapamil, ondansetron, or ranitidine due to physical incompatibility.
Q6: What are the potential adverse effects of sugammadex observed in animal studies?
A6: Preclinical studies have generally shown sugammadex to be well-tolerated. However, some potential adverse effects have been noted:
-
Bradycardia: Instances of slowed heart rate have been observed in some animal models.[2]
-
Effects on Coagulation: As mentioned, prolongation of clotting times has been seen in in vitro studies.[11]
-
Renal Effects: High doses of sugammadex in combination with this compound have been associated with minor histopathological changes in the kidneys of rats, although renal function markers were not significantly altered.[12]
-
Anaphylaxis: While rare, hypersensitivity reactions are a known risk with many drugs, and the potential for anaphylaxis with sugammadex has been a consideration in its development.[13]
Data Presentation
Table 1: this compound Dosing and Reversal with Sugammadex in Various Animal Models
| Animal Model | This compound Dose (mg/kg) | Sugammadex Dose (mg/kg) | Time to Recovery (TOF Ratio ≥ 0.9) | Reference |
| Dogs | 0.5 | 4 | 0.8 (0.5-2.8) minutes | [14] |
| 0.6 | 8 | ~1 minute | [15] | |
| Cats (with renal pedicle ligation) | 0.5 | 5 | 4.7 minutes | [16] |
| Rabbits | 0.6 | 4, 16, 32 | Not specified (no significant arrhythmia observed) | [8] |
| Rats | 1.2 | 4 | Time to TOF > 0.9 recorded as t2 (specific values not aggregated) |
Table 2: Recommended Sugammadex Dosing Based on Depth of Neuromuscular Blockade
| Depth of Blockade | Train-of-Four (TOF) Response | Recommended Sugammadex Dose (mg/kg) | Approximate Time to TOF Ratio > 0.9 |
| Moderate | Reappearance of T2 | 2.0 | ~2 minutes |
| Deep | 1-2 post-tetanic counts (PTC) | 4.0 | ~3 minutes |
| Immediate Reversal | 3 minutes post 1.2 mg/kg this compound | 16.0 | ~1.5 minutes |
(Data adapted from clinical guidelines and may require adjustment for specific preclinical models)[4][8]
Experimental Protocols
General Protocol for this compound-Induced Neuromuscular Blockade and Sugammadex Reversal in a Rodent Model
1. Animal Preparation:
-
Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital).
-
Intubate and mechanically ventilate the animal to maintain normal physiological parameters.
-
Place electrodes for neuromuscular monitoring on a suitable nerve-muscle group (e.g., sciatic nerve-tibialis anterior muscle).
-
Establish intravenous access for drug administration.
-
Monitor vital signs (heart rate, blood pressure, temperature) continuously.
2. Baseline Neuromuscular Monitoring:
-
Using a peripheral nerve stimulator, determine the supramaximal stimulus intensity.
-
Record baseline Train-of-Four (TOF) twitch responses. The baseline TOF ratio should be approximately 1.0.
3. Induction of Neuromuscular Blockade:
-
Administer this compound intravenously at the desired dose (e.g., 1.2 mg/kg for rats, noting that higher doses than in humans may be required).
-
Continuously monitor the TOF response until the desired level of blockade is achieved (e.g., disappearance of all four twitches for a deep block).
4. Maintenance of Blockade (if required for the experimental procedure):
-
Administer maintenance doses of this compound as needed, guided by TOF monitoring.
5. Reversal of Neuromuscular Blockade:
-
At the desired time point (e.g., end of the surgical procedure), administer sugammadex intravenously. The dose will depend on the depth of blockade (see Table 2).
-
Administer as a bolus injection.
6. Post-Reversal Monitoring:
-
Continuously monitor the TOF response until the TOF ratio returns to ≥ 0.9.
-
Continue to monitor vital signs for at least 30 minutes post-reversal to observe for any adverse events or signs of recurarization.
-
Once the animal has fully recovered neuromuscular function and is breathing spontaneously, it can be weaned from the ventilator and extubated.
Mandatory Visualizations
Caption: Mechanism of this compound Blockade and Sugammadex Reversal.
Caption: Experimental Workflow for Neuromuscular Blockade and Reversal.
Caption: Troubleshooting Logic for Incomplete Reversal.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential Adverse Effects of Sugammadex Administration: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sugammadex: watch out for new side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sugammadex as a reversal agent for neuromuscular block: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reversal of this compound-induced neuromuscular block by the selective relaxant binding agent sugammadex: a dose-finding and safety study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of proarrhythmic effect of high sugammadex doses: an experimental animal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Speed of reversal by sugammadex or neostigmine after vecuronium-induced neuromuscular block in dogs: Randomized clinical trial and pharmacological modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sugammadex - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Reversal of this compound-induced neuromuscular block with sugammadex and resulting histopathological effects in rat kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sugammadex for reversal of this compound-induced neuromuscular blockade during alfaxalone anesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reversal of profound this compound or vecuronium-induced neuromuscular block with sugammadex in isoflurane-anaesthetised dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pure.eur.nl [pure.eur.nl]
Technical Support Center: Rocuronium in Animal Models of Neuroscular Disease
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rocuronium in animal models of neuromuscular disease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in animal research?
This compound is a non-depolarizing neuromuscular blocking agent (NMBA) used to induce muscle relaxation.[1] In animal research, it is essential for procedures that require complete immobility, such as in neuroscience experiments to prevent movement artifacts or during certain surgical procedures where muscle relaxation is critical.[1]
Q2: What is this compound resistance?
This compound resistance is a phenomenon where a higher than expected dose of this compound is required to achieve the desired level of neuromuscular blockade. This can manifest as a delayed onset of action, a less profound block, or a shorter duration of effect.[1]
Q3: What are the common causes of this compound resistance in animal models?
The primary cause of resistance to non-depolarizing NMBAs like this compound is the upregulation of acetylcholine receptors (AChRs) at the neuromuscular junction.[2][3] This can be triggered by:
-
Immobilization: Prolonged physical restriction of an animal can lead to AChR upregulation.[2][3]
-
Nerve Injury: Conditions that involve denervation or nerve damage, such as spinal cord injury or peripheral nerve damage, are potent stimuli for the proliferation of extrajunctional AChRs.[2][4]
-
Certain Disease States: Animal models of diseases like amyotrophic lateral sclerosis (ALS) may exhibit altered sensitivity to NMBAs.[5]
-
Chronic Drug Administration: Long-term administration of certain drugs, such as anticonvulsants (e.g., phenytoin, carbamazepine) and corticosteroids (e.g., dexamethasone), can induce resistance.[2][3][6]
Q4: How does this compound's effect differ in a model of myasthenia gravis?
In contrast to resistance, animal models of myasthenia gravis (MG) typically show increased sensitivity to this compound.[7][8] This is due to the autoimmune destruction of postsynaptic AChRs, meaning fewer receptors are available to be blocked.[2] Therefore, a lower dose of this compound is required to achieve neuromuscular blockade.
Q5: What is the expected response to this compound in a model of Duchenne Muscular Dystrophy (DMD)?
Animal models of DMD, as well as human patients, often exhibit a delayed onset of neuromuscular blockade followed by a prolonged duration of action and recovery time when given a standard dose of this compound.[9][10][11][12] While the exact mechanism is complex, it is thought to involve altered pharmacokinetics and changes at the neuromuscular junction.[9]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Delayed or Incomplete Onset of Blockade | This compound resistance (AChR upregulation), incorrect dose calculation, improper drug administration (e.g., extravasation). | 1. Verify Dose: Double-check the calculated dose based on the animal's weight. 2. Confirm Administration: Ensure the full dose was administered intravenously. 3. Increase Dose: If resistance is suspected, incrementally increase the this compound dose while closely monitoring the depth of blockade with a peripheral nerve stimulator. 4. Consider Alternatives: If resistance is significant, consider using an alternative NMBA such as cisatracurium.[13] |
| Shorter Than Expected Duration of Blockade | This compound resistance, increased drug clearance. | 1. Monitor Closely: Use continuous neuromuscular monitoring to anticipate the need for redosing. 2. Adjust Dosing Regimen: Administer more frequent maintenance doses or consider a continuous infusion of this compound. 3. Investigate Underlying Cause: Review the experimental model and any concurrent drug treatments that might be causing resistance (e.g., chronic anticonvulsant use).[3] |
| Prolonged Recovery from Blockade | Disease-specific sensitivity (e.g., DMD), decreased drug clearance (hepatic or renal impairment), hypothermia. | 1. Maintain Homeostasis: Ensure the animal's core body temperature and physiological parameters are within the normal range. 2. Use Reversal Agents: Consider the use of a reversal agent like neostigmine (with an anticholinergic like glycopyrrolate) or sugammadex, if available and appropriate for the species. 3. Provide Supportive Care: Maintain mechanical ventilation and anesthesia until full spontaneous recovery of neuromuscular function is confirmed. |
| Variable or Unpredictable Response | Inconsistent drug administration, fluctuating anesthetic depth, underlying pathology in the animal model. | 1. Standardize Procedures: Ensure consistent drug administration techniques and maintain a stable plane of anesthesia. 2. Individual Titration: Titrate the this compound dose to effect for each animal using neuromuscular monitoring, rather than relying solely on a standard weight-based dose. 3. Characterize the Model: Be aware that the neuromuscular disease model itself may introduce inherent variability in the response to NMBAs. |
Quantitative Data Summary
The following tables provide a summary of this compound's pharmacodynamic properties in various animal models. Note that these values can be influenced by the anesthetic regimen, method of monitoring, and specific strain of the animal.
Table 1: this compound Dose-Response in Different Species
| Species | Anesthetic | ED50 (µg/kg) | ED95 (µg/kg) | Reference(s) |
| Dog | Alfaxalone | 175 | 232 | [14] |
| Human (Child) | Propofol/Fentanyl/N2O | 210 | 404 | [15] |
| Human (Adolescent) | Propofol/Sufentanil | - | 160 | [9] |
Table 2: this compound Onset and Duration in Different Conditions
| Species/Condition | Dose (mg/kg) | Onset Time (seconds) | Clinical Duration (minutes) | Reference(s) |
| Dog | 0.6 | - | 25 (median) | [13] |
| Human (DMD) | 0.6 | 203 (median) | 132 (median to 90% recovery) | [12] |
| Human (Control) | 0.6 | 90 (median) | 39 (median to 90% recovery) | [12] |
| Human (Elderly >80) | 0.6 | 135 (median) | 81 (median to TOF ratio >0.9) | [16] |
| Human (Young Adult) | 0.6 | 90 (median) | 53 (median to TOF ratio >0.9) | [16] |
Experimental Protocols
Protocol 1: Assessment of Neuromuscular Blockade using Train-of-Four (TOF) Stimulation
This protocol outlines the standard procedure for monitoring neuromuscular blockade in rodent models.
-
Animal Preparation:
-
Anesthetize the animal according to the approved institutional protocol.
-
Place the animal on a heating pad to maintain normothermia.
-
Secure the limb to be stimulated (e.g., hindlimb for sciatic/peroneal nerve stimulation).
-
-
Electrode Placement (for Peroneal Nerve Stimulation):
-
Clean the skin over the lateral aspect of the thigh and knee.
-
Place two stimulating needle electrodes subcutaneously. The negative (black) electrode should be placed near the head of the fibula, and the positive (red) electrode should be placed 2-3 cm proximally.
-
-
Transducer Placement:
-
Attach a force-displacement transducer to the foot to measure the twitch response of the tibialis anterior muscle.
-
-
Determine Supramaximal Stimulation:
-
Before administering this compound, deliver single twitch stimuli at a low current (e.g., 5 mA).
-
Gradually increase the current until the twitch response reaches a plateau.
-
Set the stimulus current to 10-20% above this level to ensure supramaximal stimulation.
-
-
Baseline Measurement:
-
Record a stable baseline train-of-four (TOF) response. TOF consists of four supramaximal stimuli delivered at 2 Hz.
-
-
This compound Administration and Monitoring:
-
Administer this compound intravenously.
-
Deliver TOF stimuli every 15-20 seconds.
-
Record the number of twitches in the TOF response. The degree of blockade is often categorized as:
-
4 twitches: < 75% block
-
3 twitches: ~75% block
-
2 twitches: ~80% block
-
1 twitch: ~90% block
-
0 twitches: 100% block
-
-
The primary endpoint for many studies is the suppression of the first twitch (T1) of the TOF.
-
-
Recovery:
-
Continue monitoring the TOF response until it returns to the baseline level (four twitches with a TOF ratio > 0.9).
-
Visualizations
Caption: Experimental workflow for assessing this compound-induced neuromuscular blockade.
Caption: Simplified pathway leading to this compound resistance.
Caption: Troubleshooting logic for delayed this compound onset.
References
- 1. Complete resistance after maximal dose of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Up-and-down regulation of skeletal muscle acetylcholine receptors. Effects on neuromuscular blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anesth-pain-med.org [anesth-pain-med.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Shared resistance to aging and ALS in neuromuscular junctions of specific muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuromuscular Disorders Affecting the Action of this compound [jstage.jst.go.jp]
- 8. UMEM Educational Pearls - University of Maryland School of Medicine, Department of Emergency Medicine [umem.org]
- 9. Pharmacodynamic modelling of this compound in adolescents with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound 0.3 mg x kg-1 (ED95) induces a normal peak effect but an altered time course of neuromuscular block in patients with Duchenne's muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Onset and duration of this compound-induced neuromuscular blockade in patients with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Duration of neuromuscular block is more variable and recovery time is shorter with this compound than cisatracurium in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ED50 and ED95 of this compound during alfaxalone anesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dose-response of this compound bromide in children anesthetized with propofol: a comparison with succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Impact of anesthetic agents on rocuronium efficacy in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of anesthetic agents on rocuronium efficacy.
Frequently Asked Questions (FAQs)
Q1: Which anesthetic agents are known to potentiate the effects of this compound?
A1: Inhalational anesthetics such as sevoflurane, desflurane, and isoflurane are well-documented to potentiate the neuromuscular blocking effects of this compound.[1][2][3][4][5] The order of potentiation is generally considered to be desflurane > sevoflurane ≈ isoflurane.[1][5] Intravenous anesthetics like propofol generally show less potentiation compared to volatile agents.[4][6] Some evidence also suggests that ketamine and dexmedetomidine can interact with this compound, although the effects can be more variable.[7][8][9][10][11]
Q2: How do volatile anesthetics affect the dose-response relationship of this compound?
A2: Volatile anesthetics shift the dose-response curve of this compound to the left, indicating that a lower dose of this compound is required to achieve the same level of neuromuscular blockade.[2][12] This is reflected in a decrease in the effective dose (ED) values, such as ED50 and ED95. For example, sevoflurane has been shown to decrease the ED50, ED90, and ED95 of this compound by 30.5%, 26.7%, and 25.2%, respectively, compared to a control group with thiopentone and nitrous oxide.[12]
Q3: What is the expected impact of propofol on this compound's efficacy?
A3: Propofol, when used for total intravenous anesthesia (TIVA), generally results in a lower potentiation of this compound's effects compared to volatile anesthetics.[2][4][6] However, the duration of propofol administration may influence this compound's potency.[13] Some studies have shown that prolonged propofol infusion may lead to a decrease in this compound potency.[13]
Q4: Can ketamine be used with this compound, and what are the expected interactions?
A4: Yes, ketamine can be used with this compound. Some studies suggest that ketamine may potentiate the effects of this compound, potentially leading to a faster onset of neuromuscular blockade.[11][14] This can be advantageous in rapid sequence induction.[11] However, clinical data have been conflicting, with some reports of prolonged neuromuscular blockade and others showing no significant interaction.[10] Close monitoring is advised when co-administering these agents.[8]
Q5: How does dexmedetomidine interact with this compound?
A5: The interaction between dexmedetomidine and this compound is complex and findings can be conflicting.[9] Some studies suggest that dexmedetomidine may shorten the onset time of this compound-induced blockade.[9] One proposed mechanism is that dexmedetomidine-induced vasoconstriction may alter the pharmacokinetics of this compound, leading to an increased plasma concentration.[7] However, other studies have found no significant effect of dexmedetomidine on the neuromuscular blocking actions of aminosteroid muscle relaxants like vecuronium, a compound structurally similar to this compound.[15][16]
Troubleshooting Guides
Problem: I am observing a much faster onset and prolonged duration of this compound-induced neuromuscular blockade than expected in my animal model anesthetized with a volatile anesthetic.
-
Possible Cause: This is an expected pharmacological interaction. Volatile anesthetics (sevoflurane, isoflurane, desflurane) potentiate the effects of this compound.[1][2][4]
-
Troubleshooting Steps:
-
Reduce this compound Dosage: Decrease the administered dose of this compound. Refer to the provided data tables for expected changes in ED50 and ED95 under different anesthetics.
-
Monitor Neuromuscular Function: Utilize a neuromuscular transmission monitor (e.g., train-of-four [TOF] stimulation) to titrate the this compound dose to the desired level of blockade.
-
Consider Anesthetic Concentration: The degree of potentiation is dependent on the concentration of the volatile anesthetic.[17] Ensure you are using a consistent and accurately measured end-tidal concentration of the anesthetic gas.
-
Problem: My experimental results with propofol and this compound are inconsistent, sometimes showing potentiation and other times not.
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Possible Cause: The duration of propofol anesthesia prior to this compound administration can influence its potency.[13] Shorter durations may show minimal interaction, while longer durations might alter the required dose.
-
Troubleshooting Steps:
-
Standardize Anesthesia Duration: Ensure a consistent and documented period of stable propofol anesthesia before administering this compound in all experimental animals.
-
Control for Other Variables: Ensure that other factors that could influence neuromuscular blockade, such as body temperature and acid-base balance, are stable and consistent across experiments.
-
Problem: I am not observing the expected potentiation of this compound with sevoflurane in my in vitro preparation.
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Possible Cause: The potentiation of neuromuscular blocking agents by volatile anesthetics is a complex phenomenon that may involve pre-synaptic and post-synaptic mechanisms at the neuromuscular junction, as well as central effects.[5] An in vitro preparation might not fully replicate all these interactions.
-
Troubleshooting Steps:
-
Verify Drug Concentrations: Ensure the concentrations of both sevoflurane and this compound in the bath are accurate.
-
Assess Tissue Viability: Confirm the health and responsiveness of the neuromuscular preparation.
-
Consider Experimental Model Limitations: Acknowledge that in vitro models may not fully recapitulate the in vivo effects of anesthetics on neuromuscular blockade.
-
Data Presentation
Table 1: Impact of Volatile Anesthetics on this compound Potency (ED50 and ED95)
| Anesthetic Agent | ED50 (µg/kg) | ED95 (µg/kg) | Species | Reference |
| Propofol (TIVA) | 150 ± 40 | 310 ± 90 | Human | [2] |
| Propofol | 169 (SD 41) | 358 (SD 62) | Human | [4] |
| Sevoflurane | 120 ± 30 | 210 ± 40 | Human | [2] |
| Sevoflurane | 121 (SD 28) | 289 (SD 28) | Human | [4] |
| Desflurane | 95 ± 25 | 190 ± 80 | Human | [2] |
| Desflurane | 136 (SD 25) | 250 (SD 28) | Human | [4] |
| Isoflurane | 130 ± 40 | 250 ± 90 | Human | [2] |
| Isoflurane | 126 (SD 32) | 288 (SD 29) | Human | [4] |
Table 2: Effect of Anesthetic Agents on this compound Infusion Requirements and Recovery
| Anesthetic Agent | This compound Infusion Rate (µg/kg/min) to maintain 90-95% twitch depression | Recovery Index (25-75%) (min) | Species | Reference |
| Propofol | 9.0 (SD 1.9) | 22 (SD 13) | Human | [4] |
| Sevoflurane | 6.1 (SD 2.0) | 28 (SD 13) | Human | [4] |
| Desflurane | 6.1 (SD 1.1) | 26 (SD 14) | Human | [4] |
| Isoflurane | 6.3 (SD 1.6) | 27 (SD 10) | Human | [4] |
Table 3: Influence of Sevoflurane Concentration on this compound Recovery in Dogs
| Sevoflurane Concentration (MAC) | Time to TOFR70 (min) | Time to TOFR90 (min) | Reference |
| 1.25 | 55 | 77.5 | [17][18] |
| 1.5 | 97.5 | 121.3 | [17][18] |
| 1.75 | 122.0 | 122.6 | [17][18] |
| 2.0 | 126.0 | 131.4 | [17][18] |
Experimental Protocols
Protocol 1: Determination of this compound Dose-Response Curve under Different Anesthetics
This protocol describes a method to determine the dose-response relationship of this compound in the presence of various anesthetic agents, adapted from studies in human patients.[2][4][12]
-
Animal Preparation: Anesthetize the animal with the chosen anesthetic agent (e.g., sevoflurane, propofol). Maintain a stable plane of anesthesia, monitoring vital signs and anesthetic depth.
-
Neuromuscular Monitoring: Place stimulating electrodes along the path of a peripheral nerve (e.g., the ulnar nerve). Place a force-displacement transducer or accelerometer on the corresponding muscle (e.g., adductor pollicis) to measure the evoked mechanical or electrical response.
-
Stimulation Protocol: Apply a train-of-four (TOF) stimulation pattern (four supramaximal stimuli at 2 Hz every 12-15 seconds).
-
Baseline Measurement: Record the baseline twitch response (T1) before this compound administration.
-
Cumulative Dosing: Administer incremental doses of this compound intravenously. Allow the neuromuscular block to stabilize after each dose before administering the next.
-
Data Recording: Record the percentage of T1 depression after each dose.
-
Dose-Response Curve Generation: Plot the percentage of T1 depression against the cumulative dose of this compound. Calculate the ED50 and ED95 from this curve.
Protocol 2: Assessment of this compound Infusion Requirements
This protocol outlines a method to determine the infusion rate of this compound required to maintain a stable level of neuromuscular blockade during different anesthetic states.[4]
-
Induction of Blockade: After induction of anesthesia, administer an initial bolus dose of this compound to achieve a desired level of neuromuscular blockade (e.g., >90% T1 depression).
-
Commencement of Infusion: Once the neuromuscular block begins to recover to a predetermined level (e.g., T1 returns to 10% of baseline), start a continuous intravenous infusion of this compound.
-
Infusion Rate Titration: Adjust the infusion rate to maintain a stable level of neuromuscular blockade (e.g., 90-95% T1 depression) for a specified duration (e.g., 120 minutes).
-
Data Analysis: Calculate the average infusion rate of this compound required to maintain the target level of blockade under the specific anesthetic condition.
Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
Caption: this compound's mechanism at the neuromuscular junction.
References
- 1. Interactions of volatile anaesthetics with this compound bromide in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuromuscular blocking effects of this compound during desflurane, isoflurane, and sevoflurane anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desflurane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound potency and recovery characteristics during steady-state desflurane, sevoflurane, isoflurane or propofol anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. This compound duration of action under sevoflurane, desflurane or propofol anaesthesia | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 7. The effects of dexmedetomidine on neuromuscular blockade in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. clinicalcasereportsint.com [clinicalcasereportsint.com]
- 10. drugs.com [drugs.com]
- 11. pravara.com [pravara.com]
- 12. Dose-response and time-course of the effect of this compound bromide during sevoflurane anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of Different Doses of Ketamine on Intubating Conditions during a Rapid Sequence Induction and Intubation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dexmedetomidine does not modify the neuromuscular blocking action of vecuronium in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Effect of sevoflurane anesthesia on neuromuscular blockade produced by this compound infusion in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of sevoflurane anesthesia on neuromuscular blockade produced by this compound infusion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of rocuronium protocols to reduce experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their rocuronium protocols and reducing experimental variability.
Troubleshooting Guide
Issue: High variability in the onset and duration of neuromuscular blockade.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Preparation | Ensure this compound solutions are prepared consistently. This compound bromide is compatible with 0.9% NaCl, sterile water for injection, 5% glucose in water, and lactated Ringer's solution at concentrations up to 5 mg/mL for 24 hours at room temperature.[1] Always visually inspect for particulate matter before administration.[1] |
| Physiological Variability | Account for factors like hypothermia, hypovolemia, and acid-base imbalances, which can prolong this compound's effects.[1][2] Both respiratory and metabolic acidosis can extend recovery time.[1] |
| Concomitant Medications | Be aware of potential drug interactions. Anesthetics (e.g., enflurane, isoflurane), aminoglycosides, tetracyclines, and certain other drugs can enhance and prolong the effects of this compound.[1][2] Conversely, long-term use of anticonvulsants like phenytoin or carbamazepine may increase dose requirements and shorten the duration of action.[2] |
| Inaccurate Dosing | Administer this compound based on the subject's actual body weight. Ensure precise and consistent timing of administration following any anesthesia induction.[2] |
Issue: Unexpected resistance to this compound.
| Potential Cause | Troubleshooting Steps |
| Drug Stability Issues | This compound should be stored in a refrigerator at 2°C - 8°C.[3] After dilution, its chemical and physical stability at room temperature is maintained for 24 hours.[3] Improper storage can lead to reduced efficacy.[4] A stable this compound preparation can be achieved with a pH of 3.5 or less, for instance, using a citric acid-sodium hydroxide buffer solution.[5] |
| Upregulation of Acetylcholine Receptors | Conditions such as denervation injury, burns, or immobilization can lead to an upregulation of nicotinic acetylcholine receptors (nAChRs), causing resistance to non-depolarizing neuromuscular blocking agents.[6] |
| Chronic Corticosteroid Use | Long-term administration of corticosteroids can decrease the number of nAChRs and increase resistance to this compound.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial doses for this compound in experimental settings?
A1: The effective dose (ED95) of this compound is approximately 0.3 mg/kg.[2] For intubation, an initial dose of 0.6 mg/kg is commonly used, which typically provides adequate conditions within 60 seconds.[1] Doses can be adjusted based on the specific experimental model and the desired depth and duration of neuromuscular blockade.
Q2: How can I monitor the depth of neuromuscular blockade?
A2: Neuromuscular function should be monitored using a nerve stimulator to assess the train-of-four (TOF) ratio.[8] The TOF ratio is a measure of the fourth twitch response divided by the first and is a reliable indicator of recovery from neuromuscular blockade.[8] Monitoring can be performed at various sites, such as the ulnar nerve (adductor pollicis muscle) or the facial nerve (orbicularis oculi muscle).[6]
Q3: What factors can influence the pharmacokinetics and pharmacodynamics of this compound?
A3: Several factors can alter the effects of this compound. These include:
-
Age: Elderly patients may have a longer duration of action and greater variability in response compared to younger subjects.[9][10]
-
Liver and Kidney Function: Since this compound is primarily eliminated through the liver and to a lesser extent by the kidneys, impairment in these organs can prolong its effects.[2][7]
-
Acid-Base and Electrolyte Imbalances: Acidosis can potentiate the effects of this compound.[1][11] Electrolyte disturbances may also alter the neuromuscular blockade.[1]
-
Drug Interactions: Various drugs can potentiate or inhibit the effects of this compound.[1][2]
Q4: How should this compound be prepared and stored to ensure stability?
A4: this compound should be stored in a refrigerator (2°C - 8°C).[3] It is compatible with several common intravenous solutions for dilution.[1][3] Once diluted, it is stable for up to 24 hours at room temperature.[1][3] For long-term stability, preparations with a pH of 3.5 or less are recommended.[5]
Quantitative Data Summary
Table 1: this compound Dosing and Duration of Action
| Dose (mg/kg) | Time to Onset (minutes) | Clinical Duration (minutes) | Notes |
| 0.3 (ED95) | - | - | Effective dose for 95% twitch depression.[2] |
| 0.45 | ~1.3 | Shorter duration | Lower initial dose option.[12] |
| 0.6 | < 2 | 20 - 40 | Standard intubating dose.[1][2][3] |
| 0.9 - 1.2 | ~1 | Longer duration | For rapid sequence intubation.[2] |
| 0.1, 0.15, 0.2 (Maintenance) | - | 12, 17, 24 (respectively) | Administered upon recovery to 25% of control T1.[1] |
Table 2: Factors Influencing this compound Potency and Duration
| Factor | Effect on Potency | Effect on Duration |
| Inhalational Anesthetics | Potentiation | Prolongation[1] |
| Aminoglycosides | Potentiation | Prolongation[2] |
| Tetracyclines | Potentiation | Prolongation[2] |
| Long-term Anticonvulsants | Decreased | Shortened[2] |
| Hypothermia | - | Prolongation[2] |
| Acidosis | Potentiation | Prolongation[1][11] |
| Liver/Kidney Disease | - | Prolongation[2][7] |
| Long-term Corticosteroids | Decreased | Shortened[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
-
Visually inspect the this compound bromide vial for particulate matter and discoloration. Do not use if the solution is not clear.[1]
-
Using a sterile syringe, withdraw the required volume of this compound bromide from the vial.
-
The withdrawn this compound can be administered directly or diluted in a compatible intravenous solution (e.g., 0.9% NaCl, 5% dextrose in water) to a final concentration of up to 5 mg/mL.[1]
-
If diluted, gently mix the solution.
-
The prepared solution should be used within 24 hours if stored at room temperature.[3]
Protocol 2: Monitoring Neuromuscular Blockade with Train-of-Four (TOF) Stimulation
-
Place two stimulating electrodes over the path of the ulnar nerve at the wrist.
-
Connect the electrodes to a neuromuscular transmission monitor (e.g., TOF-Watch).
-
Set the monitor to deliver a TOF stimulation: four supramaximal stimuli at a frequency of 2 Hz.
-
Observe and quantify the four twitch responses of the adductor pollicis muscle.
-
The TOF ratio is calculated as the amplitude of the fourth twitch divided by the amplitude of the first twitch. A TOF ratio of 0.9 or greater indicates adequate recovery from neuromuscular blockade.
Visualizations
Caption: this compound's mechanism of action at the neuromuscular junction.
Caption: A generalized experimental workflow for studying this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medicines.org.uk [medicines.org.uk]
- 4. Acute tolerance to this compound -A case report- - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US10869876B2 - this compound preparation with improved stability - Google Patents [patents.google.com]
- 6. Failure of neuromuscular blockade despite high doses of this compound and atracurium in a patient with colorectal carcinoma: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors that affect the onset of action of non-depolarizing neuromuscular blocking agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. Variability of duration of action of neuromuscular-blocking drugs in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unravelling sources of variability on this compound pharmacokinetics: Implications for prolonged recovery in older patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. drugs.com [drugs.com]
Validation & Comparative
Validating Rocuronium-Induced Muscle Relaxation: A Comparative Guide to Quantitative Neuromuscular Monitoring
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantitative neuromuscular monitoring techniques for assessing the degree of muscle relaxation induced by rocuronium. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate monitoring modality for their specific needs by presenting supporting experimental data, detailed methodologies, and visual representations of key concepts.
Introduction to Neuromuscular Monitoring with this compound
This compound bromide is a non-depolarizing neuromuscular blocking agent that competitively antagonizes nicotinic acetylcholine receptors at the motor end-plate, preventing muscle contraction.[1][2][3] Accurate monitoring of the depth of neuromuscular blockade is crucial during surgical procedures to ensure optimal operating conditions and to prevent postoperative residual curarization (PORC), a condition associated with significant morbidity.[4][5] Quantitative neuromuscular monitors provide objective measurements of muscle function, offering a more reliable assessment than qualitative methods.[6][7]
This guide focuses on the most prevalent quantitative monitoring techniques: acceleromyography (AMG), electromyography (EMG), mechanomyography (MMG), kinemyography (KMG), and phonomyography (PMG).
Signaling Pathway of this compound-Induced Neuromuscular Blockade
This compound acts at the neuromuscular junction. The following diagram illustrates the mechanism of action.
Caption: this compound competitively blocks acetylcholine (ACh) at the neuromuscular junction.
Comparison of Quantitative Neuromuscular Monitoring Techniques
The following table summarizes the key performance characteristics of different quantitative neuromuscular monitoring techniques when assessing this compound-induced blockade.
| Monitoring Technique | Principle of Measurement | Advantages | Disadvantages | Key Quantitative Parameters |
| Mechanomyography (MMG) | Measures the isometric force of muscle contraction. | Considered the "gold standard" for research due to its direct measurement of force. | Cumbersome setup, requires preload, and is not practical for routine clinical use. | Train-of-Four (TOF) Ratio, Twitch Height |
| Acceleromyography (AMG) | Measures the acceleration of the thumb in response to ulnar nerve stimulation. | Widely used, relatively inexpensive, and easy to set up. | Can overestimate recovery (TOF ratio > 1.0), susceptible to movement artifacts.[7][8] | TOF Ratio, TOF Count, Post-Tetanic Count (PTC) |
| Electromyography (EMG) | Measures the compound muscle action potential (CMAP) of the stimulated muscle. | More precise than AMG, not affected by limb movement, considered a reliable alternative to MMG.[9][10] | Susceptible to electrical interference from other devices (e.g., electrocautery).[8] | TOF Ratio, TOF Count, PTC |
| Kinemyography (KMG) | Measures the lateral movement of the thumb using a piezoelectric sensor placed between the thumb and index finger. | Easy to use and clinically reliable.[6] | Can overestimate neuromuscular transmission compared to EMG.[4] | TOF Ratio |
| Phonomyography (PMG) | Detects the low-frequency sounds produced by muscle contraction. | Convenient, stable signal, and can be used on multiple muscle groups.[6][9] | Still primarily a research tool, not widely available commercially. | TOF Ratio |
Quantitative Data Comparison
The following tables present a summary of quantitative data from comparative studies of different neuromuscular monitoring techniques with this compound.
Table 1: Comparison of Acceleromyography (AMG) and Electromyography (EMG)
| Parameter | Acceleromyography (TOFscan) | Electromyography (TetraGraph) | p-value | Reference |
| Median Time to TOFC = 0 (seconds) | 120 (60, 300) | 160 (40, 900) | < 0.001 | [11] |
| Median Baseline TOF Ratio | 1.00 (0.64, 1.01) | 1.02 (0.88, 1.20) | < 0.001 | [11] |
Table 2: Comparison of Acceleromyography (AMG) and Mechanomyography (MMG) in Children
| Parameter | Acceleromyography | Mechanomyography | p-value | Reference |
| ED50 of this compound (µg/kg) | 206 | 151 | < 0.0001 | [12] |
| ED95 of this compound (µg/kg) | 337 | 331 | - | [12] |
Table 3: Comparison of Kinemyography (KMG) and Electromyography (EMG) in Pediatric Patients Receiving this compound
| Parameter | Kinemyography (Mean ± SD) | Electromyography (Mean ± SD) | p-value | Reference |
| Lag Time (seconds) | 52.5 ± 17.0 | 48.8 ± 15.4 | 0.958 | [1] |
| Onset Time (seconds) | 191.3 ± 55.5 | 186.3 ± 54.1 | 0.995 | [1] |
| Time to TOF Ratio 0.90 (seconds) | 67.17 ± 6.82 | 66.62 ± 6.60 | 0.992 | [1] |
Experimental Protocols
General Protocol for Comparing Quantitative Neuromuscular Monitors
This protocol provides a general framework for studies comparing different quantitative neuromuscular monitoring devices.
Caption: A typical workflow for comparative studies of neuromuscular monitors.
Detailed Steps:
-
Patient Selection: Enroll adult patients scheduled for elective surgery requiring neuromuscular blockade.[11] Obtain informed consent. Exclude patients with neuromuscular diseases or known allergies to this compound.[13]
-
Anesthesia: Induce general anesthesia with standard agents (e.g., propofol, fentanyl).[11]
-
Device Placement: Place the sensors for the different monitoring devices on the patient. For example, when comparing AMG and EMG, place the AMG sensor on one arm and the EMG electrodes on the contralateral arm, or both on the same arm with synchronized stimulation.[11][14]
-
Calibration: Perform baseline calibration of each device before the administration of this compound to establish a baseline twitch response.[13]
-
This compound Administration: Administer a standardized dose of this compound (e.g., 0.5 mg/kg).[11]
-
Data Acquisition: Record data from all devices simultaneously and continuously or at frequent, set intervals (e.g., every 20 seconds).[11]
-
Parameters Measured: Key parameters to record include:
-
Time to achieve a Train-of-Four Count (TOFC) of 0 (onset of blockade).[11]
-
Train-of-Four (TOF) ratio during recovery.
-
Post-Tetanic Count (PTC) during deep blockade.
-
-
Data Analysis: Compare the measurements obtained from the different devices using appropriate statistical methods.[11]
Logical Relationships in Neuromuscular Monitoring
The following diagram illustrates the relationship between different states of neuromuscular blockade and the corresponding quantitative monitoring parameters.
Caption: Correlation of blockade depth with TOF and PTC measurements.
During recovery from a deep neuromuscular blockade, the Post-Tetanic Count (PTC) is the first to reappear, followed by the Train-of-Four Count (TOFC), and finally the Train-of-Four (TOF) ratio.[2][15] A close correlation exists between the PTC and the time to the first response to TOF stimulation.[15]
Conclusion
The choice of a quantitative neuromuscular monitor for validating this compound-induced muscle relaxation depends on the specific requirements of the research or clinical setting. While mechanomyography remains the gold standard for research, its clinical impracticality has led to the widespread use of acceleromyography and the increasing adoption of electromyography. EMG offers a more precise measurement of neuromuscular function compared to AMG and is less susceptible to motion artifacts. Newer technologies like kinemyography and phonomyography show promise but require further validation and commercial availability.
This guide provides a foundational understanding of the available technologies and their comparative performance. For in-depth studies, it is recommended to consult the primary literature and adhere to rigorous, standardized experimental protocols. The use of quantitative monitoring is essential for accurate assessment of neuromuscular blockade, contributing to improved patient safety and more reliable research outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. The relationship of posttetanic count and train-of-four responses during recovery from intense cisatracurium-induced neuromuscular blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JMIR Research Protocols - Improving Neuromuscular Monitoring and Reducing Residual Neuromuscular Blockade With E-Learning: Protocol for the Multicenter Interrupted Time Series INVERT Study [researchprotocols.org]
- 4. Advances in Neuromuscular Monitoring Techniques in Anesthesiology: A 2025 Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 6. Phonomyography on Perioperative Neuromuscular Monitoring: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. dovepress.com [dovepress.com]
- 9. Phonomyography on Perioperative Neuromuscular Monitoring: An Overview [ouci.dntb.gov.ua]
- 10. youtube.com [youtube.com]
- 11. Comparison of onset of neuromuscular blockade with electromyographic and acceleromyographic monitoring: a prospective clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparison of acceleromyography and mechanomyography for determination of the dose-response curve of this compound in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuromuscular Blockade Monitoring Using Kine-myography vs Electromyography. | MedPath [trial.medpath.com]
- 14. Comparison of Two Monitors That Measure Neuromuscular Function During Surgeries [ctv.veeva.com]
- 15. Relationship of post-tetanic count and train-of-four response during intense neuromuscular blockade caused by atracurium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rocuronium and Vecuronium in Rodent Models: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuromuscular blocking agents rocuronium and vecuronium, with a specific focus on their performance in rodent models. The information presented herein is intended to assist researchers in selecting the appropriate agent for their experimental needs and in designing robust study protocols.
Mechanism of Action: Competitive Antagonism at the Neuromuscular Junction
Both this compound and vecuronium are non-depolarizing neuromuscular blocking agents that belong to the aminosteroid class of compounds.[1] Their primary mechanism of action involves competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the motor endplate of the neuromuscular junction.[1][2][3] By binding to these receptors, they prevent acetylcholine from binding and initiating the depolarization of the muscle cell membrane, thereby inhibiting muscle contraction.[2][3]
Quantitative Comparison of Performance
The following table summarizes key pharmacodynamic parameters for this compound and vecuronium derived from studies in rodent models. It is important to note that while some studies directly compare the two agents, other data points are collated from individual studies and may be subject to variations in experimental conditions.
| Parameter | This compound | Vecuronium | Species/Model | Key Findings & Citations |
| Potency (ED95) | ~0.36 mg/kg | ~0.05 mg/kg | Rat (in vivo) | Vecuronium is significantly more potent than this compound.[4] |
| Onset of Action | Faster | Slower | Rat (isolated phrenic nerve-diaphragm) | This compound demonstrates a faster onset of action in reducing endplate potential rundown.[5] |
| Train-of-Four (TOF) Fade | Similar to in vitro | Similar to in vitro | Rat (in vivo and in vitro) | In in vivo experiments, the degree of fade was comparable between this compound and vecuronium at similar levels of T1 block.[6] |
Experimental Protocols
In Vivo Neuromuscular Blockade Monitoring in Rats (Mechanomyography)
This protocol outlines a standard procedure for assessing the neuromuscular blocking effects of this compound and vecuronium in anesthetized rats.
1. Animal Preparation:
- Anesthetize the rat (e.g., with an appropriate inhalational or injectable anesthetic).
- Shave the fur over the hind limb to expose the area of the sciatic nerve and the gastrocnemius muscle.
- Place the rat on a temperature-controlled surgical board to maintain body temperature.
2. Surgical Procedure:
- Make a small incision to expose the sciatic nerve.
- Carefully dissect the surrounding tissue to isolate a section of the nerve for stimulation.
3. Stimulation and Recording:
- Place stimulating electrodes (e.g., platinum needle electrodes) around the isolated sciatic nerve.
- Attach a force-displacement transducer to the Achilles tendon to measure the isometric twitch tension of the gastrocnemius muscle.
- Connect the stimulating electrodes to a nerve stimulator and the transducer to a recording system.
4. Experimental Procedure:
- Deliver supramaximal square-wave pulses (e.g., 0.2 ms duration) to the sciatic nerve.
- Record baseline twitch height.
- Administer this compound or vecuronium intravenously via a cannulated tail vein.
- Record the twitch response continuously to determine the onset of action (time to 90% twitch depression) and duration of action (time from injection to 25% recovery of twitch height).
- For potency determination (ED50/ED95), administer cumulative or single doses of the drug and record the maximal twitch depression.
Isolated Rat Phrenic Nerve-Diaphragm Preparation
This ex vivo preparation is a classic model for studying the effects of neuromuscular blocking agents directly on the neuromuscular junction.
1. Preparation of the Tissue:
- Euthanize a rat and exsanguinate.
- Open the thoracic cavity and carefully dissect out the diaphragm with the phrenic nerve attached.
- Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2.
2. Stimulation and Recording:
- Attach the central tendon of the diaphragm to a force transducer.
- Place the phrenic nerve in a stimulating electrode holder.
- Stimulate the phrenic nerve with supramaximal pulses and record the resulting muscle contractions.
3. Drug Administration:
- After obtaining a stable baseline of muscle contractions, add this compound or vecuronium to the organ bath in a cumulative or single-dose manner.
- Record the inhibition of muscle contraction to determine the potency and time course of action of the drug.
Visualizing the Experimental Workflow and Signaling Pathway
References
A Head-to-Head Clinical Showdown: Rocuronium vs. Succinylcholine for Rapid Sequence Induction
In the critical moments of rapid sequence induction (RSI), the choice of a neuromuscular blocking agent is paramount to ensuring patient safety and procedural success. For decades, succinylcholine has been the gold standard, prized for its rapid onset and short duration of action. However, the advent of rocuronium, a non-depolarizing agent, and its specific reversal agent, sugammadex, has sparked a rigorous debate among clinicians and researchers. This guide provides an objective, data-driven comparison of this compound and succinylcholine in an RSI model, tailored for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key performance indicators of this compound and succinylcholine based on a meta-analysis of clinical trial data.
Table 1: Pharmacokinetic and Pharmacodynamic Profile
| Parameter | This compound | Succinylcholine |
| Dosage for RSI | 0.9 - 1.2 mg/kg | 1.0 - 1.5 mg/kg |
| Onset of Action | 45 - 90 seconds | 30 - 60 seconds |
| Duration of Action | 30 - 90 minutes | 5 - 10 minutes |
| Metabolism | Primarily hepatic | Plasma cholinesterase |
Table 2: Clinical Efficacy in Rapid Sequence Induction
| Outcome | This compound (0.9-1.2 mg/kg) | Succinylcholine (1.0-1.5 mg/kg) | Notes |
| Excellent Intubating Conditions | Comparable to Succinylcholine at higher doses (≥1.2 mg/kg)[1][2] | Generally considered superior, especially at lower this compound doses[2][3][4][5] | Intubating conditions are often assessed using scoring systems like the Goldberg or Cooper scales. |
| Clinically Acceptable Intubating Conditions | High success rate, comparable to succinylcholine at appropriate doses[2][3] | Consistently high success rate[3] | Includes both "excellent" and "good" intubating conditions. |
| First-Pass Success Rate | No significant difference compared to succinylcholine in some studies[2] | High success rate, though not always statistically superior to high-dose this compound[6] | This can be influenced by operator experience and patient factors. |
Table 3: Adverse Effect Profile
| Adverse Effect | This compound | Succinylcholine |
| Hyperkalemia | No significant effect | Can cause a transient increase in serum potassium (0.5-1.0 mEq/L), contraindicated in certain patient populations (e.g., burn patients, crush injuries)[2][3] |
| Malignant Hyperthermia | Not a trigger | A known trigger, contraindicated in susceptible individuals[1] |
| Muscle Fasciculations | Absent | Present, can lead to myalgia[1] |
| Bradycardia | Rare | Can occur, especially in pediatric patients or with a second dose[1] |
| Increased Intracranial/Intraocular Pressure | Minimal effect | Can cause a transient increase[3] |
| Anaphylaxis | Possible, as with any medication | Possible, though rare |
Experimental Protocols
A standardized protocol for a prospective, randomized, double-blind clinical trial comparing this compound and succinylcholine for RSI is outlined below. This protocol is synthesized from common practices reported in the literature and aligns with the principles of the CONSORT (Consolidated Standards of Reporting Trials) statement.
Study Objective
To compare the efficacy and safety of this compound versus succinylcholine for facilitating endotracheal intubation during rapid sequence induction.
Study Design
A prospective, randomized, double-blind, parallel-group clinical trial.
Patient Population
Adult patients (ASA physical status I-III) requiring endotracheal intubation for elective or emergency surgery.
Exclusion Criteria
-
Known or suspected difficult airway
-
Contraindications to either study drug (e.g., history of malignant hyperthermia for succinylcholine, known allergy)
-
Significant neuromuscular disease
-
Pregnancy
-
Severe renal or hepatic impairment (for this compound)
Randomization and Blinding
Patients are randomly assigned to one of two groups. The study drugs are prepared in identical syringes by an unblinded pharmacist, and the attending anesthesiologist, investigators, and patient are blinded to the treatment allocation.
Experimental Procedure
-
Pre-oxygenation: Patients are pre-oxygenated with 100% oxygen for 3-5 minutes.
-
Induction: Anesthesia is induced with a standard intravenous agent (e.g., propofol 2-2.5 mg/kg or etomidate 0.3 mg/kg).
-
Neuromuscular Blockade: Immediately following the induction agent, patients receive either:
-
Group R: this compound (1.2 mg/kg ideal body weight)
-
Group S: Succinylcholine (1.5 mg/kg ideal body weight)
-
-
Laryngoscopy and Intubation: Laryngoscopy is attempted 60 seconds after the administration of the neuromuscular blocking agent.
-
Assessment of Intubating Conditions: Intubating conditions are assessed by the blinded anesthesiologist at the time of intubation using a standardized scale (e.g., the Cooper or Goldberg scale).
-
Data Collection:
-
Primary Outcome: Intubating conditions (excellent, good, poor, inadequate).
-
Secondary Outcomes:
-
Time to onset of neuromuscular blockade (measured by train-of-four monitoring).
-
Duration of action (time to recovery of T1 to 25% of baseline).
-
First-pass intubation success rate.
-
Hemodynamic parameters (heart rate, blood pressure) at baseline, post-induction, and post-intubation.
-
Incidence of adverse events (e.g., myalgia, hyperkalemia, bradycardia).
-
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the mechanisms of action of succinylcholine and this compound at the neuromuscular junction.
References
- 1. consort-spirit.org [consort-spirit.org]
- 2. researchgate.net [researchgate.net]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. equator-network.org [equator-network.org]
- 5. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Rocuronium's Neuromuscular Blockade: A Comparative Analysis in Rodent and Primate Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuromuscular blocking effects of rocuronium in rodent (rat) and primate (rhesus and cynomolgus macaque) models. The information presented is collated from various experimental studies to offer a cross-species perspective on the pharmacodynamics of this widely used neuromuscular blocking agent.
Mechanism of Action
This compound is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist to nicotinic acetylcholine receptors at the neuromuscular junction. By blocking these receptors, this compound prevents acetylcholine from binding and initiating muscle contraction, leading to skeletal muscle relaxation and paralysis. This mechanism is consistent across different species, although the potency and time course of action can vary.
dot
A Comparative Guide to the Isobolographic Analysis of Rocuronium Interactions with Other Neuromuscular Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the interactions between rocuronium and other neuromuscular blocking agents, focusing on the data derived from isobolographic analysis. The information presented is intended to support research and drug development efforts in the field of anesthesiology and pharmacology.
Introduction to Isobolographic Analysis
Isobolographic analysis is a well-established pharmacological method used to evaluate the interaction between two drugs. By plotting the doses of two drugs that produce a specified, constant effect, an isobole is generated. The shape of this isobole, in relation to a theoretical line of additivity, determines the nature of the interaction:
-
Additive: The combined effect is the simple sum of the individual drug effects. The isobole is a straight line connecting the ED50 values of the two drugs.
-
Synergistic: The combined effect is greater than the sum of the individual effects. The isobole is concave and falls below the line of additivity.
-
Antagonistic: The combined effect is less than the sum of the individual effects. The isobole is convex and lies above the line of additivity.
This guide focuses on the application of this method to understand the pharmacodynamic interactions of this compound with other commonly used neuromuscular blockers.
Comparative Analysis of this compound Interactions
The interaction of this compound, a steroidal neuromuscular blocking agent, has been studied with other agents from both the same (aminosteroid) and different (benzylisoquinolinium) classes. The nature of these interactions varies, with significant implications for clinical practice.
Interaction of this compound with Other Aminosteroid Neuromuscular Blockers
Studies have consistently demonstrated an additive interaction between this compound and other aminosteroid neuromuscular blockers such as pancuronium, pipecuronium, and vecuronium. This suggests that these drugs, when used in combination, produce a neuromuscular block that is predictable from the sum of their individual potencies.
Interaction of this compound with Benzylisoquinolinium Neuromuscular Blockers
In contrast to its interactions with other aminosteroids, this compound exhibits a synergistic interaction with the benzylisoquinolinium neuromuscular blocker, cisatracurium. This synergistic effect implies that lower doses of each drug are required to achieve the same degree of neuromuscular blockade when they are co-administered. The potentiation of effect is a critical consideration for anesthetic management.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies, providing a basis for comparing the potency and interaction of this compound with other neuromuscular blockers.
Table 1: Potency (ED50 and ED95) of this compound and Other Neuromuscular Blockers
| Neuromuscular Blocker | ED50 (µg/kg) | 95% Confidence Interval | ED95 (µg/kg) | 95% Confidence Interval | Study |
| This compound | 144.8 | 140.4-149.3 | 322.1 | 307.5-337.3 | Naguib et al. (1995) |
| Pancuronium | 32.4 | 31.7-32.9 | 58.1 | 56.2-60.1 | Naguib et al. (1995) |
| Pipecuronium | 27.1 | 26.5-27.6 | 48.7 | 46.9-50.5 | Naguib et al. (1995) |
| Vecuronium | 23.7 | 22.7-24.8 | 39.9 | 38.4-41.4 | Naguib et al. (1995) |
| Cisatracurium | 40.9 | 38.1-43.7 | 57.6 | 53.5-61.7 | Kim et al. |
| Mivacurium | 49.8 | 47.0-52.6 | 91.8 | 88.1-95.5 | Kim et al. |
| Atracurium | 187.2 | 175.1-199.3 | 253.1 | 238.9-267.3 | Kim et al. |
Table 2: Summary of this compound Interactions Determined by Isobolographic Analysis
| Drug Combination | Type of Interaction | Key Findings | Study |
| This compound + Pancuronium | Additive | The combined effect is predictable from the sum of individual potencies. | Naguib et al. (1995) |
| This compound + Pipecuronium | Additive | The combined effect is predictable from the sum of individual potencies. | Naguib et al. (1995) |
| This compound + Vecuronium | Additive | The combined effect is predictable from the sum of individual potencies. | Naguib et al. (1995) |
| This compound + Cisatracurium | Synergistic | The combination produces a greater effect than the sum of individual drug effects. | Kim et al. |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to perform isobolographic analysis of this compound's interactions.
General Experimental Protocol for Isobolographic Analysis
This protocol outlines the general steps involved in the isobolographic analysis of neuromuscular blocker interactions in human subjects.
-
Patient Selection: Adult patients (ASA physical status I or II) scheduled for elective surgery under general anesthesia are recruited. Informed consent is obtained from all participants.
-
Anesthesia: Anesthesia is induced and maintained with a standardized technique, commonly propofol-fentanyl-nitrous oxide-oxygen anesthesia. This ensures that the anesthetic agents have a consistent and minimal effect on neuromuscular transmission.
-
Neuromuscular Monitoring: The evoked mechanomyographic response of the thenar muscles to ulnar nerve stimulation is recorded.
-
Stimulation: Single twitch stimulation is delivered at regular intervals (e.g., every 10 seconds).
-
Recording: The force of contraction (twitch height) is measured and recorded.
-
-
Dose-Response Curve Generation:
-
For each drug administered alone, a cumulative dose-response curve is constructed by administering incremental doses of the drug until a near-complete neuromuscular block (e.g., >95% depression of twitch height) is achieved.
-
The dose-response data is then analyzed using probit analysis to determine the ED50 and ED95 values.
-
-
Interaction Study:
-
A combination of the two drugs is administered in a fixed, equipotent ratio (based on their individual ED50 values).
-
A cumulative dose-response curve for the combination is generated in the same manner as for the individual drugs.
-
-
Isobolographic and Fractional Analysis:
-
An isobologram is constructed by plotting the ED50 values of the individual drugs on the x and y axes. The line connecting these two points represents the line of additivity.
-
The experimentally determined ED50 of the drug combination is then plotted on the same graph.
-
The position of the combination's ED50 relative to the line of additivity determines the nature of the interaction (additive, synergistic, or antagonistic).
-
Fractional analysis is also used to algebraically assess the interaction.
-
Specific Protocol for this compound and Cisatracurium Interaction Study
While traditional isobolographic analysis has been used, response surface modeling has also been employed to investigate the synergistic interaction between this compound and cisatracurium across a range of dose combinations.
-
Patient Allocation: Patients are randomly allocated to receive one of several predefined combinations of this compound and cisatracurium.
-
Drug Administration:
-
Single Drugs: To establish baseline dose-responses, various doses of cisatracurium (e.g., 0.1, 0.15, 0.2 mg/kg) or this compound (e.g., 0.4, 0.6, 0.8 mg/kg) are administered alone.
-
Combinations: The drugs are administered in different ratios, such as:
-
Half the dose of each drug alone.
-
75% of a single dose of this compound with 25% of a single dose of cisatracurium.
-
25% of a single dose of this compound with 75% of a single dose of cisatracurium.
-
-
-
Pharmacodynamic Endpoints: Neuromuscular blockade is assessed using Train-of-Four (TOF) ratio and the first twitch height (T1%) as the primary pharmacodynamic endpoints.
-
Response Surface Modeling: The Greco and Minto models are used as surface interaction models to analyze the data and characterize the nature and magnitude of the synergistic interaction.
Visualizations
The following diagrams illustrate the experimental workflow for isobolographic analysis and the logical relationship of the different types of drug interactions.
Caption: Experimental workflow for isobolographic analysis.
Comparative Pharmacogenomics of Rocuronium Response in Diverse Animal Populations: A Guide for Researchers
Introduction
Rocuronium bromide is a widely used non-depolarizing neuromuscular blocking agent in both human and veterinary medicine.[1] It functions as a competitive antagonist to nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, preventing acetylcholine from binding and thus inhibiting muscle contraction.[1][2] Significant inter-individual and inter-species variability in the dose requirements and duration of action of this compound have been observed.[2] This variability is influenced by a combination of clinical factors—such as age, BMI, and co-administered drugs—and underlying genetic differences.[2][3] Pharmacogenomics, the study of how genetic variations impact drug response, is a critical field for understanding and predicting these differences.[4] While research in human pharmacogenomics of this compound is advancing, the field of veterinary pharmacogenomics is still in its early stages.[4] This guide provides a comparative overview of the known pharmacokinetics and pharmacodynamics of this compound in various animal species, summarizes key human pharmacogenomic findings that may guide future veterinary research, and details relevant experimental protocols.
Pharmacokinetics of this compound Across Species
This compound is primarily eliminated unchanged through bile (>70%) and urine (10–25%).[2][3] Its pharmacokinetic profile, including clearance, volume of distribution, and half-life, varies considerably among different animal species. These differences are crucial for determining appropriate dosing regimens and understanding species-specific responses.
Table 1: Comparative Pharmacokinetics of this compound in Diverse Animal Species
| Species | Dose (mg/kg) | Systemic Clearance (mL/min/kg) | Volume of Distribution (Vss) | Elimination Half-Life (min) | Mean Residence Time (min) | Citation(s) |
| Thoroughbred Horse | 0.2 | 1.07 ± 0.46 | Not Reported | Not Reported | 183 ± 64.6 | [5][6] |
| 0.4 | 2.12 ± 1.15 | Not Reported | Not Reported | 109 ± 73.1 | [5][6] | |
| Beagle Dog | 0.744 (3x ED₅₀) | 0.37 ± 0.10 L/h/kg (Central) | 1.45 ± 0.35 L/kg (Central) | 10.88 ± 1.33 | Not Reported | [1] |
| Patient with Cirrhosis (Human) | Not Specified | 2.66 ± 0.60 | No significant difference from normal | 143 ± 80 | Not Reported | [7] |
| Normal Patient (Human) | Not Specified | 3.70 ± 1.03 | Not Reported | 92 ± 40 | Not Reported | [7] |
Note: Data is presented as mean ± standard deviation where available. Direct comparison between studies should be made with caution due to differences in experimental conditions and anesthetic protocols.
Pharmacodynamics of this compound Across Species
The pharmacodynamic response to this compound, which includes the onset and duration of neuromuscular blockade, is a key measure of its efficacy. The dose required to achieve a certain level of block (e.g., ED50 or IC50) is a primary indicator of a species' or individual's sensitivity to the drug.
Table 2: Comparative Pharmacodynamics of this compound in Diverse Animal Species
| Species | Anesthetic | ED₅₀ / IC₅₀ (µg/kg) | Onset Time (min) | Duration of Action (min) | Citation(s) |
| Thoroughbred Horse | Sevoflurane | Not Reported | 2.38 ± 2.02 (at 0.3 mg/kg) | 42.5 ± 11.2 (at 0.2 mg/kg) | [5][6][7] |
| 67.0 ± 17.8 (at 0.4 mg/kg) | [5][6] | ||||
| Cat | α-chloralose | Not Reported | Rapid Onset | Similar to vecuronium | [8] |
| Pig | α-chloralose | Not Reported | Rapid Onset | Similar to vecuronium | [8] |
| Beagle Dog | Pentobarbitone | ED₅₀: 144.8 | Not Reported | Similar to vecuronium | [8][9] |
| Rhesus Monkey | Pentobarbitone | Not Reported | Rapid Onset | Similar to vecuronium | [8] |
| Sprague-Dawley Rat (Orbicularis oris) | Not Specified | IC₅₀: 7.28 (log scale) | Not Reported | Not Reported | [10] |
| Sprague-Dawley Rat (Gastrocnemius) | Not Specified | IC₅₀: 6.17 (log scale) | Not Reported | Not Reported | [10] |
ED₅₀: Dose for 50% depression of twitch height. IC₅₀: 50% inhibitory concentration.
Genetic Factors Influencing this compound Response
While animal-specific pharmacogenomic data for this compound is scarce, human studies have identified key genes that may serve as important candidates for investigation in diverse animal populations.
Transporter Genes: The Role of SLCO1A2
The most significant genetic association with this compound dose requirement in humans has been linked to the SLCO1A2 gene.[2][3] This gene encodes the Organic Anion Transporting Polypeptide 1A2 (OATP1A2), an uptake transporter for which this compound is a substrate.[2] A genome-wide association study (GWAS) in a human population found that single-nucleotide polymorphisms (SNPs) in SLCO1A2, notably rs7967354 and rs11045995, accounted for 4% of the variability in this compound dosage.[2][3] The minor alleles of these variants were associated with decreased this compound requirements.[2] This suggests that genetic variations affecting transporter function can significantly alter the pharmacokinetics and, consequently, the dose requirements of this compound.
Drug Metabolism and Other Potential Genetic Factors
-
NR1I2 and UGT1A1: In a study of Chinese patients, genetic variations in NR1I2 (which encodes the Pregnane X Receptor, PXR) and UGT1A1 (involved in glucuronidation) were associated with the duration of action of this compound.[11] This suggests that transcription regulation and alternative metabolic pathways could play a role in this compound clearance in certain populations.[11]
-
Cytochrome P450 (CYP) Enzymes: Studies have largely confirmed that CYP2D6 and CYP3A4 do not play a significant role in determining this compound requirements.[2] However, in vitro work shows that this compound can inhibit CYP3A4, CYP2C9, and CYP2C19, opening the possibility for drug-drug interactions with agents metabolized by these enzymes.[12]
-
Nicotinic Acetylcholine Receptor (nAChR) Subunits: this compound acts directly on nAChRs. Mutations in the genes encoding nAChR subunits can alter the receptor's structure and sensitivity to neuromuscular blockers.[13][14][15] Studies in rats have shown that differences in sensitivity to this compound between different muscle types are associated with the expression levels of nAChR subunits.[10][16] Therefore, polymorphisms in nAChR subunit genes are plausible candidates for influencing this compound's pharmacodynamic response across species.
The diagram below illustrates the primary mechanism of action of this compound and highlights the key pharmacogenomic and physiological factors that can influence its effect.
Caption: this compound's mechanism and influencing factors.
Experimental Protocols
Standardized methodologies are essential for generating comparable data across different studies and species. Below are summaries of key experimental protocols used in the pharmacogenomic and pharmacokinetic analysis of this compound.
In Vivo Assessment of Neuromuscular Blockade
This protocol is used to measure the pharmacodynamic effects of this compound.
-
Animal Preparation: Anesthetize the subject animal (e.g., horse, rat, dog) with a consistent agent, as different anesthetics can potentiate neuromuscular blockade.[5][6][7]
-
Nerve Stimulation: Isolate and apply a nerve stimulator to a peripheral motor nerve, such as the peroneal nerve in horses or the ulnar nerve in humans.[5][6][9] A common stimulation pattern is the Train-of-Four (TOF), which involves four supramaximal stimuli delivered at 2 Hz.[3][5]
-
Measurement of Response:
-
Acceleromyography: Place an accelerometer on the corresponding muscle (e.g., on the digit for peroneal nerve stimulation) to measure the acceleration of the twitch response. The TOF ratio (T4/T1) is calculated to quantify the degree of block.[5][6]
-
Mechanomyography: Attach the muscle's tendon to a force-displacement transducer to directly measure the evoked twitch tension. This is often used to construct dose-response curves.[9][10]
-
-
Data Analysis: Determine key pharmacodynamic parameters such as onset time (time to maximum block), duration of action (time from injection to recovery of TOF ratio to 0.9 or twitch height to 25%), and the dose required to achieve 50% or 95% twitch depression (ED₅₀, ED₉₅).[5][9]
Pharmacokinetic Analysis
This protocol quantifies the absorption, distribution, metabolism, and excretion of this compound.
-
Sample Collection: Following intravenous administration of this compound, collect serial blood samples at predefined time points.[5][6] For analysis of interstitial drug concentrations at the site of action, muscle microdialysis can be employed.[17]
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and microdialysate samples at -70°C or lower until analysis.[17]
-
Quantification of this compound:
-
Modeling: Apply pharmacokinetic modeling software (e.g., NONMEM) to the concentration-time data. Typically, a two- or three-compartment model is used to describe this compound's distribution and elimination.[7][18] This analysis yields parameters such as clearance (Cl), volume of distribution (Vss), and elimination half-life (t₁/₂).[7]
Pharmacogenomic Analysis
This protocol identifies genetic variants associated with variability in this compound response.
-
Phenotyping: Accurately measure the this compound phenotype of interest in a large cohort of animals. This is typically the dose requirement (e.g., mg/kg/min) needed to maintain a specific level of neuromuscular blockade (e.g., TOF ratio of 0-10%).[2][3]
-
DNA Extraction and Genotyping: Extract high-quality genomic DNA from peripheral blood or tissue samples.[3]
-
Candidate Gene Approach: Sequence specific genes of interest, such as the orthologs of human SLCO1A2 or nAChR subunit genes, to identify variants.
-
Genome-Wide Association Study (GWAS): Use a high-density SNP array, specific to the species being studied, to genotype hundreds of thousands of markers across the entire genome.[2][3]
-
-
Statistical Analysis:
-
Use a linear regression model to test for an association between each genetic variant (SNP) and the this compound dose requirement.[2][3]
-
It is critical to correct for covariates known to influence dose, such as age, weight, and co-administered drugs, as well as for population stratification.[2]
-
A stringent statistical threshold (e.g., P < 5 x 10⁻⁸ for GWAS) must be used to correct for multiple testing and identify genome-wide significant associations.[2][3]
-
The following workflow diagram outlines the key stages of a comprehensive comparative pharmacogenomics study.
Caption: Experimental workflow for a pharmacogenomics study.
Conclusion and Future Directions
The response to this compound varies significantly across different animal species. This guide summarizes the existing pharmacokinetic and pharmacodynamic data, highlighting these inter-species differences. While the field of veterinary pharmacogenomics for this compound is still nascent, human studies provide a valuable roadmap for future research. The identification of the SLCO1A2 transporter gene as a key determinant of this compound dose in humans strongly suggests that orthologous transporter genes should be investigated in animal populations.[2][3] Similarly, exploring genetic variation in nicotinic acetylcholine receptor subunits is a logical next step to explain species-specific sensitivities.[10][16]
For drug development professionals and researchers, applying standardized experimental protocols and integrating genomic analysis with traditional pharmacokinetic and pharmacodynamic studies will be paramount. Such an approach will not only elucidate the fundamental biological mechanisms underlying drug response variability but also pave the way for more precise, safer, and effective use of this compound in diverse animal populations.
References
- 1. Frontiers | Rapid quantification and PK-PD modeling of this compound bromide in beagles using portable mass spectrometer [frontiersin.org]
- 2. First genome-wide association study on this compound dose requirements shows association with SLCO1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First genome-wide association study on this compound dose requirements shows association with SLCO1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative and veterinary pharmacogenomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics and pharmacokinetics of this compound in sevoflurane-anesthetized Thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. madbarn.com [madbarn.com]
- 7. researchgate.net [researchgate.net]
- 8. An overview of the pharmacology of this compound bromide in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative potency of steroidal neuromuscular blocking drugs and isobolographic analysis of the interaction between this compound and other aminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differences in pharmacodynamic responses to this compound in normal or injured orbicularis oris are associated with expression of acetylcholine receptor subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interaction of this compound with human liver cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mutations in the M1 region of the nicotinic acetylcholine receptor alter the sensitivity to inhibition by quinacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Desensitization of mutant acetylcholine receptors in transgenic mice reduces the amplitude of neuromuscular synaptic currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mutations in the M1 region of the nicotinic acetylcholine receptor alter the sensitivity to inhibition by quinacrine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differences in pharmacodynamic responses to this compound in normal or injured orbicularis oris are associated with expression of acetylcholine receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of interstitial this compound concentrations in the muscle tissue of anesthetized dogs by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Safety Analysis of Rocuronium and Other Aminosteroid Neuromuscular Blocking Agents
A critical evaluation of the safety profiles of aminosteroid neuromuscular blocking agents (NMBAs) is paramount for ensuring patient safety during anesthesia. This guide provides a comparative review of rocuronium, vecuronium, and pancuronium, focusing on key safety parameters including the incidence of anaphylaxis, cardiovascular side effects, and histamine release. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective, data-driven comparisons.
Comparative Safety Data
The following tables summarize quantitative data on the primary safety concerns associated with this compound and other aminosteroids, compiled from various clinical studies and adverse event analyses.
Anaphylaxis Incidence
Anaphylactic reactions are a significant concern with NMBAs. The incidence can vary based on geographical location and reporting methodologies.
Table 1: Comparative Incidence of Anaphylaxis
| Drug | Incidence/Reported Rate | Region/Source | Citation |
| This compound | 1 case per 1,008,000 vials sold | United States (FDA AERS data, 1999-2002) | [1] |
| 8.0 per 100,000 exposures (IgE-mediated) | Western Australia (2002-2011) | [2][3] | |
| Responsible for 56% of NMBD anaphylaxis cases | Western Australia (2002-2011) | [2][3] | |
| Higher risk of anaphylaxis in Australia & New Zealand | Meta-analysis | [4] | |
| Vecuronium | 1 case per 1,107,250 vials sold | United States (FDA AERS data, 1999-2002) | [1] |
| 2.8 per 100,000 exposures (IgE-mediated) | Western Australia (2002-2011) | [2][3] | |
| Responsible for 11% of NMBD anaphylaxis cases | Western Australia (2002-2011) | [2][3] | |
| Pancuronium | Data not prominent in recent comparative studies | - |
Note: The FDA Adverse Event Reporting System (AERS) analysis showed no significant difference in anaphylaxis reports between this compound and vecuronium in the U.S.[1][5]. However, studies from other regions, like Western Australia, report a significantly higher rate of IgE-mediated anaphylaxis with this compound compared to vecuronium[2][3].
Cardiovascular Side Effects
Cardiovascular stability is a key differentiator among aminosteroids. Effects are often related to vagolytic properties or histamine release.
Table 2: Hemodynamic Effects of Aminosteroids
| Drug | Effect on Heart Rate | Effect on Mean Arterial Pressure (MAP) | Citation |
| This compound | Slight increase (5-10%) | Increase (10-15%) or stable | [6][7] |
| Vecuronium | No significant effect or slight decline | No significant effect or decline | [6][7][8] |
| Pancuronium | Tachycardia (due to vagolytic effects) | Potential for increase | [8] |
Note: Vecuronium is generally considered to have a more stable cardiovascular profile with minimal effects on heart rate and blood pressure[7][8]. Pancuronium is known for its vagolytic effects, leading to tachycardia[8]. This compound may cause a slight increase in heart rate and mean arterial pressure[7].
Histamine Release
Histamine release from mast cells can lead to cutaneous reactions, hypotension, and bronchospasm. Aminosteroids are generally considered to have a low propensity for histamine release compared to benzylisoquinolinium compounds.
Table 3: Comparative Histamine Release
| Drug | Plasma Histamine Concentration Change | Cutaneous Histamine Release (Relative to Pancuronium=1) | Citation |
| This compound | No significant change | Not specified, but generally low | [9] |
| Vecuronium | No significant change | 1.1 | [9][10] |
| Pancuronium | Not specified, but generally low | 1 | [10] |
Note: Studies show that both this compound and vecuronium do not cause significant increases in plasma histamine concentrations, unlike agents such as atracurium or tubocurarine[9]. Intradermal testing suggests vecuronium has a very low potential for cutaneous histamine release, similar to pancuronium[10][11].
Experimental Protocols
The data presented above is derived from various study designs. Below are summaries of the key methodologies employed in the cited research.
Analysis of FDA Adverse Event Reporting System (AERS)
-
Objective: To compare the incidence of anaphylactic events for this compound and vecuronium in the United States.
-
Methodology: The FDA AERS database was queried for all adverse event reports for this compound and vecuronium over a specific period (e.g., 1999-2002). Reports containing terms indicative of anaphylaxis (e.g., "anaphylactic reaction," "anaphylactic shock") were identified and compared. The frequency of these reports was analyzed relative to the market share and number of vials sold for each drug. Data was also stratified by domestic (U.S.) versus foreign reports to identify regional differences[1][5].
Clinical Trials on Hemodynamic Effects
-
Objective: To compare the cardiovascular effects of different NMBAs during general anesthesia.
-
Methodology: A randomized controlled trial was conducted with surgical patients (e.g., ASA I or II). Anesthesia was induced and maintained using a standardized protocol (e.g., thiopentone, isoflurane, nitrous oxide). Patients were randomly assigned to receive a single bolus intubating dose of this compound (e.g., 0.6 mg/kg) or vecuronium (e.g., 0.1 mg/kg). Heart rate and mean arterial pressure were measured at baseline and at specific intervals (e.g., 1, 5, 10, 15, and 30 minutes) after drug administration. Statistical analysis was used to compare the changes in hemodynamic variables between the groups[6][7].
Measurement of Plasma Histamine Concentration
-
Objective: To quantify and compare the histamine-releasing properties of various NMBAs.
-
Methodology: Surgical patients were randomly assigned to receive a rapid bolus of a specific NMBA (this compound, vecuronium, atracurium, etc.). Venous blood samples were collected at baseline (before induction), after the induction agent (e.g., thiopentone), and at 1, 3, and 5 minutes following the administration of the NMBA. Plasma histamine concentrations in the samples were measured using techniques like radioimmunoassay. The percentage change from baseline was calculated and compared across the different drug groups[9].
Intradermal Skin Testing
-
Objective: To assess the potential for direct mast cell degranulation and to diagnose IgE-mediated allergy post-reaction.
-
Methodology: For diagnostic purposes following a suspected anaphylactic reaction, skin testing is performed 4-8 weeks after the event. Intradermal tests involve injecting small, diluted amounts of the suspected drugs (including all NMBAs due to cross-reactivity) into the skin. A positive reaction is indicated by the formation of a wheal and flare, and the size is measured. This helps identify the causative agent and potential cross-reactivity with other NMBAs[12][13][14].
Visualized Pathways and Workflows
To further clarify the mechanisms and processes discussed, the following diagrams illustrate key concepts.
References
- 1. sofia.medicalistes.fr [sofia.medicalistes.fr]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Anaphylaxis to this compound in Australia & New Zealand « metajournal.com [metajournal.com]
- 5. The risk of anaphylactic reactions to this compound in the United States is comparable to that of vecuronium: an analysis of food and drug administration reporting of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. A comparison of this compound and vecuronium: the pharmacodynamic, cardiovascular and intra-ocular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adverse reactions and interactions of the neuromuscular blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine-release haemodynamic changes produced by this compound, vecuronium, mivacurium, atracurium and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative cutaneous histamine release by neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intradermal histamine release by 3 muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anaphylactic reactions during induction of anaesthesia using this compound for muscle relaxation: a report including 3 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment of this compound-induced anaphylaxis using sugammadex - A case report - - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Rocuronium
For researchers, scientists, and drug development professionals, the proper disposal of Rocuronium, a non-depolarizing neuromuscular blocking agent, is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols for the disposal of pharmaceutical waste is essential to prevent environmental contamination and ensure a safe working environment. This guide provides a comprehensive overview of the necessary procedures for the safe and effective disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound bromide. Personnel handling the substance must wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye and face protection. Work should be conducted in a well-ventilated area to avoid inhalation of any mists or vapors. In the event of a spill, the area should be contained to prevent spreading, and the spilled material should be soaked up with an inert absorbent material.
Regulatory-Compliant Disposal Pathway
The primary and mandated method for the disposal of this compound bromide is through an approved pharmaceutical waste disposal plant.[1][2] This ensures that the compound is handled and disposed of in accordance with local and national regulations for pharmaceutical waste.
Key Steps for Regulatory-Compliant Disposal:
-
Segregation: Unused or expired this compound, including vials and any contaminated materials (e.g., syringes, absorbent pads), must be segregated from general laboratory waste.
-
Labeling: The waste container must be clearly labeled as "Pharmaceutical Waste for Disposal" and should include the name of the substance (this compound bromide).
-
Storage: Store the segregated waste in a secure, locked-up location to prevent unauthorized access.[1][2]
-
Licensed Waste Contractor: Arrange for the collection and disposal of the pharmaceutical waste by a licensed and approved waste disposal contractor.[3]
Laboratory-Scale Chemical Degradation Protocols
For research purposes or in situations where small quantities of this compound may need to be rendered non-potent before disposal, specific chemical degradation methods can be employed. These protocols are based on forced degradation studies that investigate the stability of this compound under various stress conditions. It is crucial to note that the resulting degraded solutions may still require disposal as chemical waste in accordance with institutional and local regulations.
Below are detailed methodologies for the chemical degradation of this compound based on published studies.
Experimental Protocols:
1. Oxidative Degradation:
-
Methodology: A solution of this compound bromide can be subjected to oxidative stress using hydrogen peroxide. In one study, this was achieved by treating the this compound bromide with 1% hydrogen peroxide (H₂O₂) and refluxing the solution for 1 hour.[1] Another protocol suggests using 3% H₂O₂ and refluxing for 3 hours.[3][4]
-
Procedure:
-
In a fume hood, prepare a solution of this compound bromide.
-
Add the specified concentration of hydrogen peroxide to the solution.
-
Set up a reflux apparatus and heat the solution for the designated time.
-
Allow the solution to cool to room temperature.
-
Neutralize the solution as required before disposal as chemical waste.
-
2. Acidic and Basic Hydrolysis:
-
Methodology: this compound can be degraded through hydrolysis under acidic or basic conditions.
-
Acid Hydrolysis Procedure:
-
Base Hydrolysis Procedure:
Quantitative Data for this compound Degradation:
| Degradation Method | Reagent | Concentration | Temperature | Duration |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | 1% | Reflux | 1 hour |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | 3% | Reflux | 3 hours |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 2M | Reflux | 12 hours |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 2M | Reflux | 12 hours |
This table summarizes quantitative data from forced degradation studies and should be used for informational purposes in a laboratory setting by qualified personnel.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal pathways for this compound, the following diagrams illustrate the logical relationships and steps involved.
Regulatory-compliant disposal pathway for this compound.
References
- 1. Structural characterization of a degradation product of this compound using nanoelectrospray-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Application of ICH Guidelines for Studying the Degradation Behavior of this compound Bromide Coupled with Stability-Indicating RP-LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
